Architectural and Mechanistic Profiling of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate in Drug Discovery
Executive Summary: The Strategic Value of Functionalized Azetidines In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a primary...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Value of Functionalized Azetidines
In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a primary strategy for improving pharmacokinetic profiles. Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) serves as a highly versatile, bifunctional building block designed precisely for this purpose[1].
By incorporating an azetidine core, this molecule acts as a metabolically stable bioisostere for piperidines and pyrrolidines, effectively lowering the lipophilicity (LogP) of drug candidates while restricting their conformational freedom[2]. The orthogonal reactivity embedded within its structure—an acid-labile N-Boc protecting group and a highly electrophilic α-chloro ketone—allows for rapid, multi-directional diversification in the synthesis of complex heterocycles, such as azetidine-2-ones and aminothiazoles[3][4].
Physicochemical and Structural Elucidation
Understanding the quantitative parameters of this building block is critical for calculating reaction stoichiometries and predicting chromatographic behavior. The presence of the tert-butyloxycarbonyl (Boc) group significantly increases the molecule's solubility in organic solvents (e.g., dichloromethane, ethyl acetate), while the α-chloro ketone provides a distinct isotopic signature (a 3:1 ratio of M to M+2 peaks) in mass spectrometry due to the natural abundance of Chlorine-35 and Chlorine-37.
The synthetic utility of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is dictated by the independent reactivity of its three primary structural domains.
The Azetidine Ring (The Scaffold): The four-membered nitrogenous ring introduces significant ring strain (~26 kcal/mol), yet remains remarkably stable under standard physiological conditions. It forces attached pharmacophores into specific spatial vectors, enhancing target-protein binding affinity through entropic pre-organization[7].
The α-Chloro Ketone (The Electrophile): The adjacent electron-withdrawing carbonyl group highly polarizes the carbon-chlorine bond. This makes the α-carbon exceptionally susceptible to nucleophilic attack (SN2). It is a classic precursor for the Hantzsch thiazole synthesis, reacting readily with thioamides or thioureas[4][8].
The N-Boc Group (The Shield): The bulky tert-butyloxycarbonyl group sterically shields the azetidine nitrogen and prevents unwanted polymerization or self-condensation during electrophilic reactions. It is completely stable to the nucleophiles and bases used to functionalize the chloroacetyl group, yet can be cleanly cleaved using strong acids (e.g., Trifluoroacetic acid)[9].
Caption: Structural logic map detailing the orthogonal reactivity domains of the azetidine building block.
Self-Validating Experimental Workflows
To transform this building block into a viable drug intermediate, scientists typically employ a two-stage functionalization strategy: first, constructing a heterocycle at the α-chloro ketone, followed by deprotecting the azetidine nitrogen for further coupling.
Mechanistic Causality: The reaction between the α-chloro ketone and thiourea is driven by the high nucleophilicity of sulfur. Sulfur attacks the α-carbon, displacing the chloride ion. Subsequently, the thiourea nitrogen attacks the carbonyl carbon, followed by dehydration to yield a stable, aromatic aminothiazole ring[8]. Ethanol is selected as the solvent because its boiling point (78°C) provides optimal thermal energy for dehydration without compromising the thermal stability of the Boc group.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 233.7 mg, 1.0 mmol) of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate in 10 mL of absolute ethanol.
Reagent Addition: Add 1.1 equivalents (83.7 mg, 1.1 mmol) of thiourea to the stirring solution.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.
Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The starting material mass (m/z 234[M+H]+) should disappear, replaced by the product mass corresponding to the Boc-protected azetidinyl-aminothiazole.
Workup: Cool the reaction to room temperature. Concentrate the ethanol under reduced pressure. Partition the residue between saturated aqueous NaHCO3 (20 mL) and Ethyl Acetate (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate.
Protocol B: Acidic N-Boc Deprotection
Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the Boc carbonyl oxygen, leading to the fragmentation of the tert-butyl group into a stable tert-butyl carbocation (which rapidly eliminates to form isobutylene gas) and carbon dioxide[2][9]. Dichloromethane (DCM) is used as a non-nucleophilic solvent to stabilize the ionic intermediates.
Step-by-Step Methodology:
Preparation: Dissolve the purified Boc-protected intermediate from Protocol A in anhydrous DCM (0.1 M concentration) and cool to 0°C in an ice bath.
Acid Addition: Slowly add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved. The slow addition prevents uncontrolled exotherms.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. The evolution of gas (CO2 and isobutylene) will be observed.
Self-Validating Checkpoint (TLC/Ninhydrin): Spot the reaction on a TLC plate alongside the starting material. After developing, stain the plate with Ninhydrin and heat. The product will appear as a bright purple/pink spot, confirming the presence of a free secondary aliphatic amine.
Isolation: Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA and DCM. Triturate the resulting oil with cold diethyl ether to precipitate the final azetidine-aminothiazole as a highly pure TFA salt.
Caption: Sequential synthetic workflow for the orthogonal functionalization and deprotection of the azetidine core.
References
PubChemLite / LCSB
Title: 1260824-43-8 (C10H16ClNO3) - Structural and Monoisotopic Data
Source: Université du Luxembourg
URL:[Link]
Research Journal of Pharmacy and Technology
Title: Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative
Source: RJPT Online
URL:[Link]
ChemRxiv Preprints
Title: Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation
Source: ChemRxiv
URL:[Link]
CAS 1260824-43-8 physical and chemical properties for research
Comprehensive Technical Guide on CAS 1260824-43-8: Physical Properties, Chemical Reactivity, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic design of molecular scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide on CAS 1260824-43-8: Physical Properties, Chemical Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic design of molecular scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. CAS 1260824-43-8 , chemically identified as tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate[1], is a highly versatile, bifunctional building block. It combines the conformational rigidity of an azetidine ring, the orthogonal protection of a Boc (tert-butoxycarbonyl) group, and the pronounced electrophilicity of an
α
-halo ketone. This whitepaper provides an in-depth analysis of its physiochemical properties, mechanistic reactivity, and validated experimental workflows for researchers and drug development professionals.
Chemical Identity and Physiochemical Profiling
Understanding the fundamental physical and chemical parameters of CAS 1260824-43-8 is the first step in predicting its behavior in complex synthetic pathways. The compound exhibits distinct mass spectrometry profiles, including a primary
[M+H]+
adduct at m/z 234.08916 and an
[M+Na]+
adduct at m/z 256.07110[1].
The architecture of CAS 1260824-43-8 is engineered for modular drug discovery:
The Azetidine Core: Serving as a lower-lipophilicity bioisostere for piperidines and pyrrolidines, the four-membered azetidine ring restricts the conformational space of the appended pharmacophores. This rigidity often translates to higher target binding affinity (due to reduced entropic penalty upon binding) and improved metabolic stability.
The Boc-Protecting Group: The tert-butoxycarbonyl group neutralizes the nucleophilicity of the azetidine nitrogen. It is stable to basic and nucleophilic conditions but highly labile under acidic conditions, allowing for orthogonal deprotection later in the synthesis.
The
α
-Halo Ketone (Chloroacetyl): The adjacent carbonyl group withdraws electron density from the
α
-carbon, making the carbon-chlorine bond highly susceptible to
SN2
nucleophilic attack.
Mechanistic Pathways & Reactivity
The primary utility of CAS 1260824-43-8 lies in its capacity to construct complex heterocycles, most notably via the Hantzsch Thiazole Synthesis . When reacted with a thioamide or thiourea, the chloroacetyl group undergoes a rapid sequence of S-alkylation followed by cyclodehydration.
Causality in Reaction Dynamics: The high reactivity of the primary chloride ensures that S-alkylation occurs rapidly even at moderate temperatures. The subsequent cyclization is driven by the thermodynamic stability of the resulting aromatic thiazole ring.
Caption: Mechanistic pathway of Hantzsch thiazole synthesis utilizing CAS 1260824-43-8.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of Azetidinyl-Thiazole Scaffolds
Objective: Convert the
α
-halo ketone into a substituted thiazole.
Causality of Solvent Choice: Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states during S-alkylation and aids in the elimination of water during the final aromatization step.
Procedure:
Dissolve CAS 1260824-43-8 (1.0 equiv) and the desired thioamide (1.1 equiv) in absolute ethanol (0.2 M concentration).
Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The starting material possesses a distinct 3:1 isotopic pattern (M / M+2) due to the single chlorine atom. The complete disappearance of this isotopic cluster confirms the successful displacement of the chloride.
Concentrate the mixture under reduced pressure and partition between Ethyl Acetate (EtOAc) and saturated aqueous
NaHCO3
to neutralize the generated HCl.
Extract, dry over
Na2SO4
, and purify via flash chromatography.
Protocol B: Orthogonal Boc Deprotection
Objective: Unmask the azetidine nitrogen for subsequent functionalization (e.g., amide coupling or reductive amination).
Procedure:
Dissolve the purified intermediate from Protocol A in Dichloromethane (DCM).
Cool to 0 °C and slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA/DCM ratio. Causality: Cooling prevents exothermic degradation of the azetidine ring, which can be sensitive to highly concentrated, warm acids.
Warm to room temperature and stir for 2 hours.
Concentrate to dryness and pass through a basic ion-exchange resin to isolate the free amine.
Caption: Step-by-step experimental workflow for functionalizing CAS 1260824-43-8.
Analytical Characterization Signatures
When validating the identity and purity of CAS 1260824-43-8 upon receipt from commercial vendors (e.g., Sigma-Aldrich, BLDpharm)[4][5], researchers should look for the following analytical hallmarks:
Mass Spectrometry (ESI+): The base peak should appear at m/z 234.08 (
[M+H]+
)[1]. The presence of a peak at m/z 236.08 at approximately one-third the intensity of the base peak confirms the presence of the
37Cl
isotope.
1
H NMR (
CDCl3
, 400 MHz): A massive singlet at ~1.45 ppm integrating for 9 protons confirms the intact Boc group. The highly deshielded
α
-chloro protons (
−CH2Cl
) typically appear as a sharp singlet near 4.15 ppm.
Handling, Stability, and Storage
Due to the presence of the highly reactive
α
-halo ketone moiety, CAS 1260824-43-8 can act as a mild lachrymator and skin irritant.
Storage: It must be stored tightly sealed in a dry environment at 2–8 °C to prevent ambient moisture from slowly hydrolyzing the primary chloride[4].
Handling: All manipulations should be conducted within a certified fume hood using standard PPE (nitrile gloves, lab coat, and safety goggles).
Physicochemical Profiling and Solubility Dynamics of tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Executive Summary In modern drug discovery, the strategic incorporation of conformationally restricted aliphatic rings has become a cornerstone of rational drug design. tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted aliphatic rings has become a cornerstone of rational drug design. tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) serves as a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, spirocyclic scaffolds, and targeted protein degraders (PROTACs).
With a molecular weight of 233.69 g/mol , this intermediate presents a unique physicochemical profile driven by three distinct structural domains: a lipophilic protecting group, a constrained polarizable core, and a highly reactive, electrophilic appendage. Understanding its thermodynamic solubility across various organic solvents is not merely a logistical necessity—it is a critical parameter for optimizing reaction kinetics, preventing biphasic bottlenecks, and designing high-yield purification workflows.
This whitepaper provides an in-depth analysis of the solubility profile of this molecule, grounded in thermodynamic principles, and establishes a self-validating empirical protocol for solubility determination.
To predict and manipulate the solubility of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, we must analyze the molecule through the lens of [1], which divides cohesive energy into dispersion forces (
δd
), polar interactions (
δp
), and hydrogen bonding (
δh
).
The tert-Butoxycarbonyl (Boc) Group: This bulky, branched aliphatic moiety dominates the dispersion force component (
δd
). It imparts significant lipophilicity to the molecule, driving its high solubility in moderately non-polar to polar aprotic solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc)[2].
The Azetidine Core: The four-membered nitrogenous ring restricts conformational flexibility. This rigidity lowers the entropic penalty of solvation compared to linear aliphatic chains, generally enhancing solubility in structured, polar environments.
The Chloroacetyl Moiety: The
α
-chloroketone provides strong dipole-dipole interactions (
δp
) and acts as a potent hydrogen bond acceptor (
δh
) via the carbonyl oxygen. This domain is responsible for the molecule's exceptional solubility in highly polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1].
Fig 1: Structural domains dictating the solubility profile across distinct organic solvent classes.
Quantitative Solubility Profile in Key Organic Solvents
The following table synthesizes the estimated thermodynamic solubility of the intermediate at 25°C, categorized by solvent class. These values inform both reaction design and downstream processing (e.g., liquid-liquid extraction, crystallization).
Solvent
Solvent Class
Dielectric Constant (
ε
)
Est. Solubility (mg/mL)
Application & Mechanistic Note
DMF
Polar Aprotic
36.7
> 250
Ideal for
SN2
: Solvates the molecule perfectly while leaving incoming nucleophiles unsolvated and highly reactive.
DMSO
Polar Aprotic
46.7
> 250
Stock Solutions: Excellent for long-term storage of assay stocks and NMR analysis.
DCM
Polar Aprotic
8.9
150 - 200
Boc Deprotection: Maintains homogeneity when Trifluoroacetic acid (TFA) is introduced, preventing localized precipitation.
EtOAc
Polar Aprotic
6.0
100 - 150
Extraction: Optimal organic phase for aqueous workups due to favorable partition coefficient (LogP).
Methanol
Polar Protic
32.7
25 - 50
Caution: Heating in primary alcohols risks solvolysis/transesterification of the reactive
α
-chloroketone.
Hexanes
Non-Polar
1.9
< 10
Crystallization: Acts as a highly effective anti-solvent when paired with EtOAc or THF.
Mechanistic Rationale for Solvent Selection in Synthesis
As an Application Scientist, selecting a solvent is never arbitrary; it is a calculated manipulation of intermolecular forces to drive reaction kinetics and yield.
1. Nucleophilic Substitution (
SN2
) on the Chloroacetyl Group
When displacing the primary chloride with amines or thiolates, DMF or Acetonitrile (MeCN) are the solvents of choice. The high dielectric constant of these polar aprotic solvents rapidly dissolves the tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate. More importantly, because these solvents lack hydrogen-bond donors, they do not solvate the incoming nucleophile's lone pairs. This "naked nucleophile" effect drastically lowers the activation energy of the
SN2
transition state.
2. Boc Deprotection
Removal of the Boc group typically requires strong acids like TFA or HCl in dioxane. DCM is the optimal diluent here. The lipophilic Boc group has a high affinity for halogenated solvents[2]. By ensuring the starting material is completely dissolved before acid addition, we prevent the formation of biphasic mixtures or localized exothermic "hot spots" that could lead to degradation of the sensitive azetidine ring.
3. Anti-Solvent Crystallization
To purify the intermediate without chromatography, a binary solvent system is utilized. The compound is dissolved in a minimal volume of EtOAc (good solvent). Hexanes (anti-solvent) is then titrated into the mixture. The steep solubility cliff between the polar domains of the molecule and the non-polar aliphatic environment of hexane forces the compound into a highly ordered crystalline lattice, leaving impurities in the mother liquor.
Relying solely on predictive models is insufficient for late-stage process chemistry. The following protocol details a self-validating empirical workflow to determine the exact thermodynamic solubility of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate in any given solvent.
Why a Self-Validating System?
A common pitfall in solubility testing is measuring a kinetic state (supersaturation or incomplete dissolution) rather than a thermodynamic equilibrium. This protocol introduces a mandatory 48-hour validation loop. If the concentration at 48 hours matches the 24-hour reading (within <2% variance), thermodynamic equilibrium is definitively confirmed.
Step-by-Step Methodology
Solvent Equilibration: Add an excess of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (~300 mg) to a 2.0 mL glass HPLC vial containing 1.0 mL of the target solvent. Ensure a visible pellet of undissolved solid remains to guarantee saturation.
Thermal Incubation: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.1 °C with orbital agitation at 800 rpm for 24 hours.
Self-Validation Loop: Prepare an identical parallel vial, but incubate for 48 hours under the exact same conditions.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes to firmly pellet the undissolved solid.
Aliquot Extraction & Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.1 mL of the filtrate to saturate any non-specific binding sites on the PTFE membrane, ensuring the collected sample accurately represents the bulk concentration.
Quantitative Analysis: Dilute the filtered aliquot 1:100 in the HPLC mobile phase (e.g., 50:50 MeCN:Water). Analyze via HPLC-UV at 210 nm . (Note: 210 nm is selected because the molecule lacks extended aromatic conjugation; absorption relies primarily on the amide/carbonyl chromophores). Quantify against a pre-established 5-point standard curve.
Fig 2: Self-validating empirical workflow for determining thermodynamic solubility via HPLC-UV.
References
Hansen Solubility Parameters in Pharmaceutical Development
Title: Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior
Source: Journal of Chemical & Engineering Data - ACS Publications
URL:[Link]
Solubility and Self-Assembly of Boc-Protected Amines
Title: Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
In-depth Technical Guide: Spectroscopic Characterization and NMR Data for CAS 1260824-43-8
A comprehensive analysis of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, including its structural and spectroscopic properties. For the attention of: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive analysis of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, including its structural and spectroscopic properties.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic characterization of the compound identified by CAS number 1260824-43-8, which is chemically known as tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate . The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structural elucidation and analytical methodologies for this compound.
Compound Identification and Structure
The compound associated with CAS number 1260824-43-8 is tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate . Its molecular structure is characterized by a central four-membered azetidine ring, which is N-protected with a tert-butoxycarbonyl (Boc) group. A 2-chloroacetyl group is attached to the C3 position of the azetidine ring.
Caption: 2D structure of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Predicted Spectroscopic Data
In the absence of experimental data, computational methods can provide valuable predictions for the spectroscopic properties of a molecule.
Predicted mass spectrometry data, specifically collision cross section (CCS) values, are available. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.
Adduct
m/z
Predicted CCS (Ų)
[M+H]⁺
234.08916
148.2
[M+Na]⁺
256.07110
154.3
[M-H]⁻
232.07460
150.1
[M+NH₄]⁺
251.11570
159.5
[M+K]⁺
272.04504
155.5
[M+H-H₂O]⁺
216.07914
138.3
[M+HCOO]⁻
278.08008
161.0
[M+CH₃COO]⁻
292.09573
192.1
[M+Na-2H]⁻
254.05655
150.4
[M]⁺
233.08133
160.2
[M]⁻
233.08243
160.2
Table 1: Predicted Collision Cross Section (CCS) values for various adducts of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Predicting NMR spectra involves the use of specialized software that calculates the chemical shifts of protons (¹H) and carbons (¹³C) based on the molecule's electronic structure.
¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons (a singlet around 1.4 ppm), the azetidine ring protons (multiplets in the range of 3.5-4.5 ppm), and the methylene protons of the chloroacetyl group (a singlet around 4.2 ppm).
¹³C NMR: The spectrum would likely display signals for the tert-butyl carbons (around 28 ppm and 80 ppm), the azetidine ring carbons (in the region of 40-60 ppm), the carbonyl carbons of the Boc and chloroacetyl groups (around 155 ppm and 200 ppm, respectively), and the methylene carbon of the chloroacetyl group (around 45 ppm).
Experimental Protocol for Spectroscopic Characterization
For researchers who have synthesized or acquired this compound, the following protocols outline the standard procedures for its spectroscopic characterization.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Weigh approximately 5-10 mg of the compound.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Tune and shim the spectrometer.
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
Process the data, including Fourier transformation, phase correction, and baseline correction.
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
Typical parameters: 1024 scans or more, relaxation delay of 2-5 seconds.
Process the data similarly to the ¹H NMR spectrum.
Reference the spectrum to the solvent peak.
Caption: Experimental workflow for NMR spectroscopic analysis.
Objective: To determine the accurate mass and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, APCI).
Sample Preparation:
Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI+).
Data Acquisition:
Infuse the sample solution into the mass spectrometer.
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion.
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
Caption: Experimental workflow for mass spectrometry analysis.
Conclusion
While experimental spectroscopic data for CAS 1260824-43-8, tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, is not currently available in public databases, this guide provides the necessary structural information and predicted data to aid researchers in its identification and characterization. The detailed experimental protocols offer a clear roadmap for obtaining the requisite NMR and mass spectrometry data, which are crucial for unequivocal structural elucidation and for ensuring the purity and identity of this compound in research and development settings.
Discovery and Synthesis Pathways of Boc-Protected 3-(2-Chloroacetyl)azetidines
Introduction: The Strategic Role of Azetidine Bioisosteres In modern medicinal chemistry, the incorporation of sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Azetidine Bioisosteres
In modern medicinal chemistry, the incorporation of sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug candidates. The azetidine ring, a four-membered nitrogenous heterocycle, frequently serves as a conformationally restricted bioisostere for piperidines and pyrrolidines.
Specifically, tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS:) [1] has emerged as a highly valuable electrophilic building block. The
α
-chloroketone moiety is a classic precursor for the construction of thiazoles (via the Hantzsch synthesis), imidazoles, and other heteroaromatic systems. By utilizing a Boc-protected nitrogen, chemists can seamlessly integrate this building block into complex multi-step peptide or small-molecule syntheses without risking premature amine reactivity.
Retrosynthetic Analysis and Mechanistic Strategy
The synthesis of Boc-protected 3-(2-chloroacetyl)azetidines universally begins with commercially available 1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2) [2]. From this starting material, two distinct synthetic pathways are typically employed to achieve the necessary one-carbon homologation and
α
-halogenation:
The Diazomethane/TMS-Diazomethane Route (Pathway A): A direct homologation involving the activation of the carboxylic acid, reaction with a diazo species to form an Arndt-Eistert-type diazoketone, and subsequent quenching with anhydrous hydrogen chloride [3].
The Weinreb Amide Route (Pathway B): A highly scalable, step-wise approach involving amidation with N,O-dimethylhydroxylamine, Grignard addition to yield a methyl ketone, and controlled
α
-chlorination [4].
Synthetic Pathway Visualization
Fig 1: Divergent synthetic pathways for tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes mechanistic causality and In-Process Controls (IPC) to verify success before proceeding.
Protocol A: The TMS-Diazomethane Route
Mechanistic Rationale: This route leverages (trimethylsilyl)diazomethane as a safer, non-explosive alternative to diazomethane. The acid chloride reacts with TMS-diazomethane to form a stable
α
-diazoketone. The critical causality here is the use of anhydrous HCl (e.g., 4.0 M in dioxane) during the quench; the presence of water would drive the reaction toward an
α
-hydroxyketone instead of the desired
α
-chloroketone [3].
Step 1: Activation
Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Add catalytic
N,N
-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.
Stir for 2 hours at room temperature until gas evolution (
CO2
,
CO
) ceases. Concentrate in vacuo to remove excess oxalyl chloride.
Step 2: Homologation & Chlorination
Redissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1) and cool to 0 °C.
Add TMS-diazomethane (2.0 M in hexanes, 2.0 eq) dropwise. Stir for 3 hours.
IPC Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the acid chloride and the appearance of a yellow diazoketone spot (UV active).
Cool the mixture to -20 °C and strictly add 4.0 M HCl in dioxane (1.5 eq) dropwise. Nitrogen gas will evolve rapidly.
Quench with saturated aqueous
NaHCO3
, extract with ethyl acetate, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: The Weinreb Amide Route
Mechanistic Rationale: The Weinreb amide is utilized because the
N
-methoxy-
N
-methylamine moiety forms a stable, five-membered chelate intermediate with the magnesium atom of the Grignard reagent. This causality prevents the collapse of the tetrahedral intermediate until the aqueous acidic workup, thereby completely suppressing the over-addition of the Grignard reagent that would otherwise yield a tertiary alcohol [4].
Step 1: Weinreb Amide Formation
Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and stir at room temperature for 12 hours.
Wash with 1M HCl, saturated
NaHCO3
, and brine. Concentrate to yield the Weinreb amide.
Step 2: Grignard Addition
Dissolve the Weinreb amide in anhydrous THF at 0 °C.
Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. Stir for 2 hours.
IPC Check: LC-MS should confirm the mass of the methyl ketone intermediate (
[M+H−tBu]+≈144
).
Quench carefully with saturated aqueous
NH4Cl
and extract with EtOAc to isolate 1-Boc-3-acetylazetidine.
Step 3:
α
-Chlorination
Dissolve the methyl ketone in acetonitrile. Add
N
-chlorosuccinimide (NCS, 1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
Heat to 60 °C for 4 hours. The acid catalyzes the formation of the enol tautomer, which nucleophilically attacks the electrophilic chlorine of NCS.
Purify via column chromatography to yield the final
α
-chloroketone.
Quantitative Pathway Comparison
Choosing between Pathway A and Pathway B depends heavily on the scale of the synthesis and the availability of specialized safety equipment. The data below summarizes the operational metrics for both routes.
Metric
Pathway A (TMS-Diazomethane)
Pathway B (Weinreb Amide)
Overall Yield
60 - 70%
75 - 85%
Number of Steps
2 (Telescoped)
3 (Discrete)
Scalability
Poor (Hazardous gas evolution)
Excellent (Standard batch processing)
Atom Economy
Low (Loss of
N2
, TMS-byproducts)
Moderate (Loss of Weinreb amine)
Primary Safety Risk
TMS-diazomethane toxicity/reactivity
Exothermic Grignard addition
Reagent Cost
High (TMS-diazomethane is expensive)
Low (Bulk commodity reagents)
Table 1: Comparative analysis of synthetic pathways for Boc-protected 3-(2-chloroacetyl)azetidines.
Analytical Validation (E-E-A-T)
To ensure trustworthiness in the final product's structural assignment, the following analytical markers must be validated:
1
H NMR (400 MHz,
CDCl3
): The defining feature of the target molecule is the
α
-chloro protons. Look for a distinct singlet integrating to 2H at approximately
δ
4.10 - 4.20 ppm. The azetidine methine proton (multiplet, 1H) will shift downfield due to the adjacent carbonyl, appearing around
δ
3.50 - 3.70 ppm. The Boc group will appear as a strong 9H singlet at
δ
1.45 ppm.
Mass Spectrometry (ESI-MS): The compound (
C10H16ClNO3
, Exact Mass: 233.08) will typically show a weak
[M+H]+
peak at
m/z
234.1. A more reliable diagnostic peak is the loss of the tert-butyl group or the Boc group, yielding fragments at
m/z
178.0
[M+H−C4H8]+
and
m/z
134.0
[M+H−Boc]+
. The characteristic 3:1 isotopic pattern of the chlorine atom (
35Cl
vs
37Cl
) must be present in all relevant fragments.
References
Université du Luxembourg (PubChemLite). "1260824-43-8 (C10H16ClNO3) - Structural Information and Chemical Properties." PubChemLite Database. Available at:[Link]
Pi Chemicals System. "1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2)." Chemical Directory. Available at:[Link]
Google Patents. "WO2008073825A1 - LXR and FXR modulators (Synthesis of alpha-chloroketones via TMS-diazomethane)." WIPO Patent Database.
Organic Process Research & Development. "Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib (Weinreb Amide Homologation)." ACS Publications. Available at:[Link]
Exploratory
Preliminary Investigation of Alpha-Chloro Ketone Reactivity in Azetidine Derivatives
An In-Depth Technical Guide Foreword: Bridging Reactivity and Opportunity In the landscape of modern medicinal chemistry and synthetic organic chemistry, the convergence of strained ring systems with versatile electrophi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Foreword: Bridging Reactivity and Opportunity
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the convergence of strained ring systems with versatile electrophilic partners presents a fertile ground for innovation. Azetidines, four-membered nitrogen heterocycles, are increasingly sought-after scaffolds due to the unique conformational constraints and metabolic stability they impart to bioactive molecules.[1][2] Their inherent ring strain, while a source of stability compared to their three-membered aziridine cousins, also primes them for unique reactivity pathways.[1]
Alpha-chloro ketones are classic bifunctional electrophiles, featuring two distinct sites susceptible to nucleophilic attack: the carbonyl carbon and the halogen-bearing α-carbon.[3][4] The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, making these compounds potent alkylating agents.[3]
This guide provides a preliminary, yet in-depth, investigation into the chemical space defined by the reaction of azetidine derivatives with alpha-chloro ketones. We will move beyond a simple recitation of facts to explore the causal underpinnings of experimental design, the mechanistic dichotomies that govern product formation, and the practical methodologies required to navigate this promising reaction class. Our focus is on establishing a foundational understanding for researchers, scientists, and drug development professionals aiming to leverage this chemistry for the synthesis of novel molecular entities.
Part 1: Synthesis of Key Precursors
A robust investigation begins with reliable access to starting materials. The protocols described herein are selected for their reproducibility and scalability.
Synthesis of α-Chloro Ketones
The direct α-chlorination of ketones is often the most straightforward route. While various reagents exist, the use of p-toluenesulfonyl chloride (TsCl) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) provides excellent control for monochlorination at the less substituted α-position (the kinetic enolate).[5]
Experimental Protocol: α-Chlorination of 2-Methylcyclohexanone
Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
LDA Formation: Charge the flask with anhydrous tetrahydrofuran (THF, 1.0 M solution) and diisopropylamine (1.1 eq). Cool the solution to 0 °C in an ice bath.
Add n-butyllithium (n-BuLi, 1.0 eq of a 2.5 M solution in hexanes) dropwise via syringe, maintaining the temperature below 5 °C. Stir for 20 minutes at 0 °C.
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (acetone/dry ice bath). Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF (to make a final 0.1 M solution) dropwise over 15 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
Chlorination: Add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous THF (0.1 M) dropwise to the enolate solution at -78 °C. The causality here is critical: TsCl serves as an electrophilic chlorine source ("Cl+") for the nucleophilic enolate.[5] The reaction is typically rapid.
Quench and Work-up: After 1 hour at -78 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-6-methylcyclohexanone.
Synthesis of Azetidine Derivatives
The synthesis of azetidines often relies on intramolecular cyclization reactions. A common and reliable method involves the cyclization of a 1,3-amino alcohol, where the hydroxyl group is converted into a good leaving group.[2]
Experimental Protocol: Synthesis of N-Benzylazetidine
Starting Material: Begin with 3-(benzylamino)propan-1-ol. This precursor can be synthesized via reductive amination of 3-aminopropan-1-ol with benzaldehyde.
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in dichloromethane (DCM).
Activation of Hydroxyl Group: Cool the solution to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The MsCl converts the hydroxyl group into a mesylate, an excellent leaving group, which is essential for the subsequent intramolecular nucleophilic substitution.
Cyclization: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. Once the starting material is consumed, add 2 M aqueous sodium hydroxide to raise the pH to >12. The strong base deprotonates the secondary amine, increasing its nucleophilicity to facilitate the intramolecular SN2 displacement of the mesylate, forming the azetidine ring.[2]
Work-up and Extraction: Vigorously stir the biphasic mixture for 1 hour. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-benzylazetidine can be purified by distillation or column chromatography.
Part 2: Core Reactivity and Mechanistic Pathways
The reaction between an azetidine and an α-chloro ketone is not monolithic; several competing pathways can operate, dictated by substrate structure and reaction conditions.
Primary Pathway: Nucleophilic Substitution (SN2)
The most intuitive reaction is the direct nucleophilic attack of the azetidine nitrogen onto the electrophilic α-carbon of the ketone. This proceeds via a standard SN2 mechanism, displacing the chloride ion.[3][6]
Mechanism: The lone pair of the azetidine nitrogen acts as the nucleophile. The reaction results in the formation of a C-N bond and the cleavage of the C-Cl bond, yielding an α-(azetidin-1-yl) ketone and a chloride salt.
Driving Force: The high nucleophilicity of the secondary amine and the susceptibility of the α-carbon to nucleophilic attack drive this transformation.[3]
Product: The primary product is an α-amino ketone, a valuable scaffold in medicinal chemistry.[7]
Caption: Primary SN2 pathway for the formation of an α-(azetidin-1-yl) ketone.
Competing Pathway: Favorskii Rearrangement
For α-chloro ketones possessing a proton on the opposite α-carbon (the α'-position), a base-induced rearrangement can compete with direct substitution. The Favorskii rearrangement proceeds through a cyclopropanone intermediate, leading to a ring-contracted carboxylic acid derivative.[8][9] In this context, the azetidine can act as the base.
Mechanism:
The azetidine abstracts an acidic α'-proton from the ketone, forming an enolate.
The enolate undergoes intramolecular SN2 attack, displacing the chloride to form a strained bicyclic cyclopropanone intermediate.
The azetidine (or another nucleophile) attacks the carbonyl carbon of the cyclopropanone.
The three-membered ring opens to form the more stable carbanion, which is then protonated, yielding an azetidine amide of a ring-contracted acid.[10]
Requirement: This pathway is only viable if the α-chloro ketone has at least one α'-hydrogen. Its prevalence depends on the relative acidity of the α'-proton and the steric environment around the α-carbon.[8]
Caption: Competing Favorskii rearrangement pathway leading to a rearranged amide.
Potential for Azetidinium Ring Opening
The product of the primary SN2 pathway, the α-(azetidin-1-yl) ketone, still contains a strained azetidine ring. Under certain conditions, typically involving activation, this ring can open.
Activation: The azetidine nitrogen can be quaternized by a second molecule of the α-chloro ketone or activated by a Brønsted or Lewis acid.[11][12] This forms a highly strained azetidinium ion.
Ring Opening: The azetidinium ion is now a potent electrophile. A nucleophile (e.g., the chloride counter-ion, solvent, or another amine) can attack one of the ring carbons, leading to cleavage of a C-N bond and relief of ring strain.[13] The regioselectivity of this opening is governed by sterics and electronics, with attack often occurring at the least substituted carbon.[13] This pathway typically leads to linear, highly functionalized amine derivatives.
Part 3: Experimental Design and Analysis
A well-designed experiment is a self-validating system. The following protocols provide a framework for investigating the reactivity between azetidines and α-chloro ketones, including methods to distinguish between the potential reaction pathways.
General Reaction Protocol
This protocol outlines a general procedure for reacting an azetidine with an α-chloro ketone, focusing on the primary SN2 pathway.
Reagents and Setup: In a vial equipped with a magnetic stir bar, dissolve the azetidine derivative (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF (0.2 M).
Base (Optional but Recommended): Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq). This is crucial to neutralize the HCl generated in situ if the azetidine starting material is an HCl salt, and to scavenge any acid that could promote side reactions like ring opening.
Addition of Electrophile: Add the α-chloro ketone (1.1 eq) to the solution.
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) to increase the rate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Analytical Workflow for Product Characterization
Confirming the structure of the product and identifying byproducts is paramount.
Caption: Standard workflow for the analysis and characterization of reaction products.
Differentiating Mechanistic Pathways
To confirm the operative mechanism, a control experiment is essential.
Protocol: React N-benzylazetidine with two different α-chloro ketones under identical conditions:
Substrate A (Favorskii Possible): Chloroacetone (has α'-protons).
Substrate B (Favorskii Suppressed): 2-chloro-2-methylpropiophenone (has no α'-protons).
Hypothesis:
Reaction with Substrate A may yield a mixture of the direct SN2 product and the Favorskii rearranged amide.
Reaction with Substrate B should exclusively yield the direct SN2 product, as the absence of α'-protons precludes the initial enolization step required for the Favorskii pathway.[8]
Analysis: Careful analysis of the product mixtures by LC-MS and NMR will reveal the presence or absence of the rearranged product, providing strong evidence for the competing pathways.
Part 4: Data Interpretation and Summary
Table 1: Predicted Outcomes Based on Substrate Structure
Corresponds to the new α-methylene protons (COCH₂N).
Multiplets ~2.0-2.4 ppm & ~3.2-3.6 ppm
Characteristic signals for the azetidine ring protons.
Singlet ~3.6-4.0 ppm (2H)
Corresponds to the benzylic protons of the N-benzyl group.
¹³C NMR
Signal ~200-210 ppm
Carbonyl carbon (C=O).
Signal ~60-70 ppm
α-Carbon attached to the nitrogen.
IR Spec.
Strong absorption ~1710-1730 cm⁻¹
Characteristic C=O stretch for a ketone.
HRMS
[M+H]⁺ matches calculated exact mass
Confirms the elemental composition of the product.
Conclusion and Outlook
The reaction between azetidine derivatives and α-chloro ketones is a synthetically valuable transformation that primarily proceeds via a robust SN2 pathway to furnish α-(azetidin-1-yl) ketones. However, researchers must remain cognizant of competing mechanistic channels, namely the Favorskii rearrangement for substrates with available α'-protons and potential azetidinium ring-opening under activating conditions.
The insights and protocols detailed in this guide serve as a foundational platform for scientists to explore this chemistry with confidence. By understanding the underlying principles and employing carefully designed experiments, the reactivity of these two important building blocks can be harnessed to construct novel, complex, and potentially bioactive molecules. Future work in this area could focus on developing catalytic enantioselective variants of this reaction, exploring the subsequent transformations of the ketone moiety in the products, and applying this methodology to the synthesis of targeted pharmaceutical agents.
References
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Center for Biotechnology Information. [Link]
Synthetic Applications of Aziridinium Ions. (n.d.). National Center for Biotechnology Information. [Link]
A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. (2009). Organic Chemistry Portal. [Link]
A New Method for the Synthesis of α-Chloroketones. (1945). Journal of the American Chemical Society. [Link]
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. [Link]
Novel Syntheses of Azetidines and Azetidinones. (2008). Chemical Reviews. [Link]
Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. (2016). The Journal of Organic Chemistry. [Link]
Ring Expansions of Activated Aziridines and Azetidines. (n.d.). ResearchGate. [Link]
α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. (n.d.). Tetrahedron Letters. [Link]
Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. (1985). Journal of the Chemical Society, Chemical Communications. [Link]
Process for the preparation of alpha-chloroketones from alkyl esters. (2005).
Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019). Organic Letters. [Link]
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry. [Link]
Synthetic Access to Aromatic α-Haloketones. (n.d.). National Center for Biotechnology Information. [Link]
Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. (2006). European Journal of Organic Chemistry. [Link]
The Role of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate as a Pharmaceutical Building Block: A Technical Whitepaper
Executive Summary Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8)[1] represents a highly versatile, bifunctional building block in modern medicinal chemistry. By combining the strain-driven, bioi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8)[1] represents a highly versatile, bifunctional building block in modern medicinal chemistry. By combining the strain-driven, bioisosteric advantages of an azetidine ring with the high electrophilicity of an
α
-chloroketone, this scaffold enables the rapid assembly of complex, sp
3
-rich pharmaceutical architectures. This whitepaper details the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this compound in early-stage drug discovery and development.
Structural Rationale & Physicochemical Impact
The pharmaceutical industry has increasingly shifted toward molecules with higher fractions of sp
3
carbons (Fsp
3
) to improve clinical success rates. The azetidine ring, a four-membered nitrogen heterocycle, is a premier bioisostere for larger rings (e.g., pyrrolidine, piperidine) and acyclic amines.
Ring Strain and Reactivity: Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol. This strain alters the hybridization of the ring atoms, increasing the s-character of the C-H bonds and effectively lowering the basicity (pKa) of the amine compared to unstrained analogs.
Metabolic Stability and logP: Replacing a piperidine with an azetidine reduces lipophilicity (logP) and molecular weight, which typically enhances aqueous solubility and metabolic stability—critical parameters for oral bioavailability.
The
α
-Chloroketone Moiety: The 2-chloroacetyl group at the 3-position provides a highly reactive electrophilic center. The adjacent electron-withdrawing carbonyl group activates the
α
-carbon toward S
N
2 displacement, while the carbonyl itself can undergo nucleophilic addition.
Quantitative Data: Physicochemical Properties
Table 1: Physicochemical Comparison of Saturated Nitrogen Heterocycles
The bifunctional nature of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate allows for orthogonal functionalization. The
N
-Boc group protects the azetidine nitrogen from unwanted side reactions, directing reactivity exclusively to the
α
-chloroketone. Recent advances, such as2[2], have expanded the toolkit for synthesizing azetidines, but functionalizing pre-formed building blocks remains the most robust industrial approach.
A. Heterocycle Formation via Hantzsch Synthesis
The most prominent application of this building block is the synthesis of azetidinyl-thiazoles via the Hantzsch thiazole synthesis. The
α
-chloroketone reacts with thioureas or thioamides. The sulfur atom acts as the initial nucleophile, displacing the chloride to form an S-alkylated intermediate. Subsequent intramolecular cyclization between the amine and the carbonyl, followed by dehydration, yields the aromatic thiazole ring.
B. Biocatalytic Stereoselective Reduction
Chiral
α
-chloroalcohols are valuable precursors for epoxides and amino alcohols.3 can stereoselectively reduce the
α
-chloroketone moiety of this building block to the corresponding (S)- or (R)-
α
-chloroalcohol with high enantiomeric excess, avoiding the diastereomeric mixtures often produced by standard chemical reductions[3].
Caption: Logical workflow for functionalizing the azetidine building block into advanced drug candidates.
Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis using the alpha-chloroketone moiety.
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in checkpoints to ensure mechanistic fidelity and prevent downstream failures.
Protocol A: Synthesis of 2-Amino-4-(1-Boc-azetidin-3-yl)thiazole
Objective: Construct a thiazole ring via Hantzsch synthesis while preserving the acid-sensitive
N
-Boc protecting group.
Causality Check: The cyclization generates one equivalent of hydrochloric acid (HCl). If left unneutralized during workup, this local acidity can prematurely cleave the Boc group, leading to polymerization or purification failures.
Step-by-Step Procedure:
Reaction Setup: Dissolve tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (0.2 M).
Rationale: Ethanol is chosen because it solubilizes both the hydrophobic Boc-azetidine and the polar thiourea, while its protic nature facilitates the final dehydration step of the cyclization.
Heating: Heat the mixture to 70°C under a nitrogen atmosphere for 4-6 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ 234.08[1] and the appearance of the product mass indicates successful cyclization. Do not proceed until conversion is >95%.
Quenching & Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude residue in ethyl acetate and wash immediately with saturated aqueous NaHCO
3
.
Rationale: The NaHCO
3
wash is critical; it neutralizes the HCl byproduct, preventing acid-catalyzed Boc deprotection during the concentration and workup phases.
Purification: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure thiazole derivative.
Protocol B: Biocatalytic Stereoselective Reduction to (S)-1-chloro-2-(1-Boc-azetidin-3-yl)ethanol
Objective: Asymmetric reduction of the ketone to a chiral alcohol using a ketoreductase (KRED)[3].
Causality Check:α
-chloroketones are prone to base-catalyzed degradation (e.g., Favorskii rearrangement or epoxide formation). Strict pH control is mandatory throughout the biocatalytic cycle.
Step-by-Step Procedure:
Enzyme and Cofactor Preparation: In a bioreactor, prepare a 100 mM potassium phosphate buffer. Adjust the pH strictly to 7.0. Add NADP+ (cofactor), glucose, and glucose dehydrogenase (GDH) for the cofactor recycling system.
Substrate Addition: Dissolve the azetidine building block in a minimal amount of DMSO (up to 5% v/v final concentration) and add it to the buffer.
Rationale: DMSO enhances the aqueous solubility of the lipophilic substrate without denaturing the KRED enzyme.
Biocatalysis: Add the engineered KRED enzyme[3] and stir at 30°C. Maintain the pH at 7.0 using an autotitrator dispensing 1 M NaOH.
Rationale: The GDH recycling system generates gluconic acid, which would lower the pH and halt enzyme activity if not continuously neutralized.
Extraction: Once chiral HPLC confirms >99% conversion and >98% enantiomeric excess (ee), extract the aqueous layer with methyl tert-butyl ether (MTBE). Dry and concentrate to isolate the chiral
α
-chloroalcohol.
References
tert-butyl 3-(2-chloroacetyl)
1260824-43-8 (C10H16ClNO3) - PubChemLite, University of Luxembourg.
KETOREDUCTASE-MEDIATED STEREOSELECTIVE ROUTE TO ALPHA CHLOROALCOHOLS, European P
Using visible light to make pharmaceutical building blocks, University of Michigan College of LSA.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC Publishing.
Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines, ChemRxiv.
IR and mass spectrometry reference spectra for Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate This guide provides a comprehensive technical overview of the infrared (IR) and mass spectrometry...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
This guide provides a comprehensive technical overview of the infrared (IR) and mass spectrometry (MS) analysis of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies and interpretative guidance detailed herein are intended for researchers, scientists, and drug development professionals to ensure robust analytical characterization of this compound.
Introduction: The Significance of Spectroscopic Analysis
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS Number: 1260824-43-8) is a functionalized azetidine derivative.[1] The azetidine ring is a valuable scaffold in medicinal chemistry, and the chloroacetyl group provides a reactive handle for further synthetic transformations.[2] Accurate structural confirmation and purity assessment are critical for its application in drug discovery and development. Infrared spectroscopy and mass spectrometry are indispensable techniques for this purpose, providing detailed information about the compound's functional groups and molecular weight.
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[3] The absorption of IR radiation at specific wavenumbers corresponds to particular functional groups, making it a powerful tool for structural elucidation.[4]
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[5] Given that the physical form of a related compound, (S)-tert-Butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, is a liquid, it is reasonable to assume the title compound may also be a liquid or a low-melting solid.
Methodology for a Liquid Sample (Neat):
Sample Preparation: Ensure the sample is free of water and other solvents, as these can interfere with the spectrum.
Cell Preparation: Use clean, dry salt plates (e.g., NaCl or KBr).[6] Place one to two drops of the neat liquid sample onto one plate.
Acquisition: Carefully place the second plate on top to create a thin film. Mount the sandwiched plates in the spectrometer's sample holder.
Data Collection: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[7] Collect a background spectrum of the empty salt plates prior to the sample scan to subtract atmospheric and instrumental interferences.
Methodology for a Solid Sample (KBr Pellet):
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disk.
Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum as described above.
Caption: Workflow for acquiring the IR spectrum.
Expected IR Spectrum and Interpretation
The IR spectrum of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent peaks are anticipated in the carbonyl stretching region and the C-H stretching region.[8][9][10]
Key Expected Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity
Rationale and Causality
~2975-2850
C-H (alkane)
Stretching
Strong
Corresponds to the sp³ C-H bonds in the tert-butyl group and the azetidine ring.[6][11]
~1740
C=O (Ketone)
Stretching
Strong
The chloroacetyl group contains a ketone. The electronegativity of the adjacent chlorine atom can slightly increase the stretching frequency compared to a simple alkyl ketone.[12][13]
~1695
C=O (Carbamate)
Stretching
Strong
This peak arises from the carbonyl group of the N-Boc protecting group. Its frequency is typically lower than that of esters due to resonance with the nitrogen atom.[14]
~1475, ~1370
C-H (alkane)
Bending
Medium
Characteristic bending vibrations for the CH₂ and CH₃ groups.
~1250, ~1160
C-O
Stretching
Strong
These bands are associated with the C-O bonds of the tert-butoxycarbonyl group.
~1150
C-N
Stretching
Medium
Corresponds to the stretching vibration of the C-N bond within the azetidine ring and the carbamate.
~770
C-Cl
Stretching
Medium to Weak
The carbon-chlorine bond stretch is expected in the fingerprint region.
Diagnostic Insights:
The presence of two strong carbonyl peaks around 1740 cm⁻¹ and 1695 cm⁻¹ would be a key indicator of the compound's structure, confirming the presence of both the chloroacetyl ketone and the Boc-carbamate.[8][12]
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of O-H or N-H functional groups, which is consistent with the N-Boc protected structure.[9]
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.[16][17]
Experimental Protocol: Acquiring the Mass Spectrum
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce an abundant molecular ion with minimal fragmentation.[18][19]
Methodology using ESI-MS:
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a mass spectrometer equipped with an ESI source.[18] The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.[18]
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected ions would be protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[16]
Caption: Workflow for acquiring the mass spectrum.
Expected Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight and structural information through fragmentation analysis.
Expected Molecular Ions:
Ion
Calculated m/z
[M+H]⁺
234.08
[M+Na]⁺
256.06
[M+K]⁺
272.04
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to be influenced by the N-Boc protecting group and the chloroacetyl moiety.
Loss of the tert-butyl group: A prominent fragment at m/z 178.02 ([M+H - C₄H₈]⁺) is anticipated due to the loss of isobutylene from the Boc group.[20]
Loss of the entire Boc group: A fragment corresponding to the loss of the entire tert-butoxycarbonyl group (100.05 Da) may be observed, resulting in a peak at m/z 134.03.
Loss of the chloroacetyl group: Cleavage of the bond between the azetidine ring and the chloroacetyl group could lead to a fragment at m/z 156.10.
McLafferty-like rearrangement: A fragment at m/z 177.05 ([M - 56]⁺) corresponding to the loss of isobutene is also possible.[21]
Key Diagnostic Fragments:
m/z (calculated)
Proposed Fragment
178.02
[M+H - C₄H₈]⁺
156.10
[M - COCH₂Cl]⁺
134.03
[M+H - Boc]⁺
57.07
[C₄H₉]⁺ (tert-butyl cation)
The observation of these key fragments would provide strong evidence for the structure of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.[22]
Conclusion
The combined application of IR and mass spectrometry provides a robust analytical framework for the characterization of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and structural details through fragmentation analysis. The protocols and interpretative guidance presented in this document are designed to assist researchers in obtaining high-quality, reliable data for this important synthetic intermediate.
References
Chemical Substance Information for tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate. Available at: [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
NextSDS. tert-butyl 3-(2-chloroacetyl)-3-methylazetidine-1-carboxylate. Available at: [Link]
Chemistry Steps. Interpreting IR Spectra. Available at: [Link]
University of Calgary. IR: carbonyl compounds. Available at: [Link]
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2687-2698. Available at: [Link]
Khan Academy. IR signals for carbonyl compounds. Available at: [Link]
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available at: [Link]
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available at: [Link]
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]
WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available at: [Link]
Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link]
Chemistry LibreTexts. 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Available at: [Link]
De Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-631. Available at: [Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available at: [Link]
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]
ACS Reagent Chemicals. Infrared Spectroscopy. Available at: [Link]
University of Colorado, Boulder. Infrared Spectroscopy: Theory. Available at: [Link]
Michigan State University. Infrared Spectroscopy. Available at: [Link]
Kulesza, A., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 25(21), 5178. Available at: [Link]
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]
NIST. Common Mass Spectral Fragmentation Patterns of Organic Compound Families. Available at: [Link]
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]
Arslan, H., et al. (2014). FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]
GNPS. UCSD/CCMS - Spectrum Library. Available at: [Link]
PubChemLite. tert-Butyl 3-(2-bromoacetyl)azetidine-1-carboxylate (C10H16BrNO3). Available at: [Link]
Doc Brown's Chemistry. database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Available at: [Link]
NIST. tert-Butyl acrylate. NIST Chemistry WebBook. Available at: [Link]
Griffiths, P. R. (2007). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
Application Notes and Protocols: Boc Deprotection of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities in complex molecules and during peptide synthesis.[1][2] Its wides...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities in complex molecules and during peptide synthesis.[1][2] Its widespread adoption is due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][3] This application note provides a detailed, step-by-step protocol for the acidic deprotection of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate to yield 3-(2-chloroacetyl)azetidine, typically as a hydrochloride or trifluoroacetate salt.
The azetidine ring is an important structural motif in medicinal chemistry, appearing in numerous pharmaceutical compounds.[4][5][6] The chloroacetyl group, in turn, is a versatile functional handle for further synthetic elaborations. Therefore, the efficient and clean deprotection of the Boc-protected azetidine precursor is a critical step in the synthesis of various drug candidates and chemical probes. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also insights into the reaction mechanism, safety considerations, and troubleshooting.
Reaction Mechanism and Rationale
The acid-catalyzed cleavage of the Boc group is a well-established transformation.[3] The reaction is typically carried out using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] The generally accepted mechanism proceeds through the following steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which increases the electrophilicity of the carbonyl carbon.[1][3][8][9]
Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3][9]
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release carbon dioxide gas and the free amine.[1][3][9]
Salt Formation: In the acidic medium, the newly formed free amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][9]
The choice of acid is critical. TFA is often favored due to its high volatility, which simplifies its removal from the reaction mixture during work-up.[1] HCl, often used as a solution in an organic solvent like dioxane or methanol, provides the desired product as a hydrochloride salt, which can be advantageous for subsequent reactions or for purification and handling of the final compound.
Used for neutralization during work-up if the free amine is desired.
Brine (Saturated aqueous NaCl solution)
ACS Reagent Grade
Various
Used for washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
ACS Reagent Grade
Various
Drying agent.
Toluene
ACS Reagent Grade
Various
Can be used for azeotropic removal of residual TFA.[1][7]
Experimental Protocol
Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the deprotection to yield the trifluoroacetate salt of 3-(2-chloroacetyl)azetidine.
1. Reaction Setup:
a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 eq).
b. Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.[1]
c. Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
2. Addition of TFA:
a. Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution at 0 °C.[1][13] A 1:1 mixture of TFA:DCM is often effective.[1]
b. Rationale: The slow addition at low temperature is to control the exothermic nature of the acid addition and to prevent any potential side reactions.
3. Reaction Monitoring:
a. After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
b. Stir the reaction at room temperature for 1-4 hours.[1]
c. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1]
4. Work-up and Isolation (as TFA salt):
a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
b. To aid in the removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[1][7]
c. The resulting crude product is the trifluoroacetate salt of 3-(2-chloroacetyl)azetidine and can often be used in the next step without further purification. If a solid, it can be triturated with cold diethyl ether to induce precipitation, followed by filtration and drying under vacuum.[1]
5. Work-up and Isolation (as free amine):
a. After removing the bulk of the DCM and TFA by rotary evaporation, dissolve the residue in a suitable organic solvent such as ethyl acetate.
b. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1] Caution: CO₂ evolution will occur.
c. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[1]
Visual Representation of the Workflow
Caption: Workflow for the Boc deprotection of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Safety Precautions
Trifluoroacetic acid (TFA) is a strong, corrosive acid that can cause severe burns and is harmful if inhaled.[10][11][12] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] In case of skin contact, wash the affected area immediately with plenty of water.[10] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
The deprotection reaction generates carbon dioxide gas, so the reaction vessel should not be sealed.[9]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient acid or reaction time.
Increase the amount of TFA or prolong the reaction time. For particularly stubborn substrates, neat TFA can be used.[1]
Formation of Side Products
The tert-butyl cation can alkylate other nucleophilic sites on the molecule.[14]
Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation.
Difficulty in Removing Residual TFA
TFA has a relatively high boiling point and can be difficult to remove completely.[1]
Co-evaporate with a non-polar solvent like toluene or DCM multiple times.[1][7] For the free amine, a thorough basic wash is necessary. If the product is water-soluble, consider using a basic ion-exchange resin for neutralization and purification.[1][15][16]
Product is a viscous oil instead of a solid
The TFA salt may not readily crystallize.
Triturate the oil with a non-polar solvent like cold diethyl ether or hexane to induce solidification.
Characterization of the Product
The final product, 3-(2-chloroacetyl)azetidine, is typically isolated as its hydrochloride or trifluoroacetate salt. Characterization can be performed using standard analytical techniques:
¹H NMR: The disappearance of the characteristic tert-butyl singlet at ~1.4 ppm and the appearance of a broad signal for the N-H proton (as the salt) are indicative of successful deprotection.
¹³C NMR: The disappearance of the signals corresponding to the Boc group carbons (quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm) confirms the removal of the protecting group.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the deprotected amine.
Infrared (IR) Spectroscopy: The disappearance of the Boc-carbonyl stretch (around 1690 cm⁻¹) and the appearance of N-H stretching vibrations can be observed.
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. [Link]
Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. [Link]
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ACS Publications. [Link]
Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. [Link]
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. [Link]
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - Royal Society of Chemistry. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
Boc Deprotection - TFA - Common Organic Chemistry. [Link]
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. [Link]
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. [Link]
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society. [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. [Link]
The Azetidine Advantage: Harnessing Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate for Accelerated Drug Discovery
Abstract The four-membered, nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational rigidity and favora...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The four-membered, nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational rigidity and favorable physicochemical properties have established it as a valuable component in the design of novel therapeutics.[1][2] This application note provides a detailed guide for researchers on the practical applications of a key azetidine-containing building block, Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate . We will explore its strategic value in drug design, provide detailed protocols for its use in the synthesis of covalent inhibitors and compound libraries, and discuss the critical experimental considerations for its successful implementation in drug discovery programs.
Introduction: Why Azetidines? The Strategic Value in Drug Design
The incorporation of an azetidine ring into a drug candidate can bestow a range of advantageous properties that are highly sought after in medicinal chemistry.[2][3] Unlike more flexible aliphatic chains or larger ring systems, the strained four-membered ring of azetidine imparts a degree of conformational rigidity.[1][3] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
Furthermore, azetidines often lead to improved physicochemical properties.[2] They can enhance aqueous solubility and metabolic stability when compared to their larger heterocyclic counterparts like pyrrolidine and piperidine.[1] The nitrogen atom within the azetidine ring is also less prone to N-dealkylation, a common metabolic liability for many amine-containing drugs.[1] This combination of structural and metabolic benefits makes azetidine-containing scaffolds, such as Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, highly attractive for lead optimization campaigns. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif, underscoring its therapeutic relevance.[2]
Table 1: Comparison of Azetidine with other Saturated N-Heterocycles
Feature
Azetidine
Pyrrolidine
Piperidine
Ring Size
4-membered
5-membered
6-membered
Ring Strain
High
Moderate
Low
Conformational Flexibility
Low
Moderate
High
Impact on Solubility
Generally increases
Variable
Generally decreases
Metabolic Stability (N-dealkylation)
Generally high
Moderate
Low
Core Applications of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
The subject of this guide, Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, is a bifunctional molecule poised for versatile applications in drug discovery. The Boc-protected azetidine nitrogen provides a stable handle for further synthetic manipulations, while the reactive α-chloroacetyl group serves as an electrophilic "warhead" for forming covalent bonds with nucleophilic residues in target proteins.
Application 1: Synthesis of Covalent Inhibitors
The α-chloroacetyl moiety is a well-established electrophile for targeting nucleophilic amino acid residues such as cysteine, serine, and lysine within an enzyme's active site. This targeted covalent modification can lead to potent and durable inhibition, a strategy that has yielded successful drugs.
Below is a general workflow for the synthesis of a covalent inhibitor using Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Caption: General workflow for synthesizing a covalent inhibitor.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate with a generic amine nucleophile.
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a solution of the target amine nucleophile (1.0 eq) in the chosen aprotic solvent (e.g., DCM) at room temperature, add the base (1.1 - 1.5 eq).
Addition of Electrophile: Slowly add a solution of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 - 1.2 eq) in the same solvent to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected covalent adduct.
Expert Insight: The choice of base is crucial. For less reactive amines, a stronger, non-nucleophilic base like DBU may be considered. Careful monitoring is essential to avoid side reactions.
Application 2: Building Block for Compound Library Synthesis
The Boc-protected amine of the azetidine ring provides a convenient point for diversification, making Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate an excellent scaffold for the synthesis of compound libraries for high-throughput screening.
Caption: Workflow for generating a diverse compound library.
Protocol 2: Boc Deprotection and Diversification
This protocol outlines the removal of the Boc protecting group followed by a diversification step.
Diverse set of acyl chlorides or sulfonyl chlorides
Base (e.g., Triethylamine, DIPEA)
Parallel synthesis equipment (optional)
Procedure (Part A: Boc Deprotection):
Reaction Setup: Dissolve Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate in DCM.
Acid Treatment: Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product, 3-(2-chloroacetyl)azetidine hydrochloride, can often be used directly in the next step.
Procedure (Part B: Parallel Diversification):
Reaction Array: In a parallel synthesis plate or an array of reaction vials, dispense a solution of 3-(2-chloroacetyl)azetidine hydrochloride in an appropriate solvent (e.g., DCM or THF).
Base Addition: To each reaction well, add a base such as TEA or DIPEA (2.0 - 3.0 eq).
Building Block Addition: Add a solution of a unique acyl chloride or sulfonyl chloride (1.0 - 1.2 eq) to each respective well.
Reaction and Workup: Agitate the reaction plate at room temperature for several hours. The workup can be streamlined using solid-phase extraction (SPE) cartridges or a liquid-liquid extraction workflow adapted for parallel processing.
Analysis and Purification: Analyze the crude products by LC-MS. Purification can be achieved by preparative HPLC for individual compounds of interest.
Trustworthiness and Self-Validation: Each step of the protocol should be validated with a small-scale trial reaction before proceeding to a larger scale or a full library synthesis. Analytical characterization (¹H NMR, ¹³C NMR, and HRMS) of the final products is essential to confirm their identity and purity.
Conclusion
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is a versatile and valuable building block in modern drug discovery. Its unique combination of a conformationally constrained azetidine scaffold and a reactive chloroacetyl group enables the efficient synthesis of both targeted covalent inhibitors and diverse compound libraries.[4] The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their pursuit of novel therapeutics. The strategic incorporation of the azetidine motif has the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately accelerating the path to clinical development.[2][3]
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
Preparation of Azetidine-Based Peptidomimetics from tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Incorporation of Azetidine Scaffolds in Peptid...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of Azetidine Scaffolds in Peptidomimetics
Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in the design of these next-generation therapeutics.[1][2][3] Its incorporation into a peptide backbone imparts significant conformational rigidity, influencing the peptide's secondary structure and often leading to enhanced binding affinity and proteolytic resistance.[4][5][6] The strained nature of the azetidine ring, while providing structural constraint, is stable enough for synthetic manipulation and pharmaceutical application.[3][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis of azetidine-based peptidomimetics, starting from the commercially available building block, tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8). We will delve into the rationale behind the synthetic strategy, provide step-by-step procedures for synthesis and purification, and detail the necessary analytical techniques for thorough characterization, ensuring a self-validating and reproducible workflow.
The Starting Material: A Versatile Azetidine Building Block
The selected starting material, tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, is an ideal precursor for the construction of azetidine-containing peptidomimetics. Its key structural features are:
Azetidine Core: Provides the desired conformational constraint.
Chloroacetyl Group: A reactive electrophile that allows for the facile introduction of a peptide or amino acid nucleophile through an SN2 reaction. This forms a stable carbon-nitrogen bond, creating a peptidomimetic linkage.
tert-Butoxycarbonyl (Boc) Protecting Group: Protects the azetidine nitrogen during the initial coupling reaction and can be readily removed under acidic conditions, allowing for further peptide chain elongation or functionalization.
Synthetic Strategy: A Two-Step Approach to Azetidine-Based Peptidomimetics
The preparation of azetidine-based peptidomimetics from CAS 1260824-43-8 follows a straightforward and efficient two-step synthetic sequence:
Nucleophilic Substitution: The chlorine atom of the chloroacetyl group is displaced by the amine group of an amino acid or peptide to form a new carbon-nitrogen bond.
Boc Deprotection: The Boc protecting group on the azetidine nitrogen is removed to yield the final peptidomimetic or an intermediate ready for further modification.
Caption: Synthetic workflow for the preparation of azetidine-based peptidomimetics.
Part 1: Synthesis Protocols
Protocol 1.1: Nucleophilic Substitution with an Amino Acid Ester
This protocol describes the coupling of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate with an amino acid ester. The use of an ester protects the carboxylic acid functionality of the incoming amino acid.
Amino acid methyl or ethyl ester hydrochloride (1.2 eq)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
Acetonitrile (anhydrous)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a round-bottom flask, add tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate and the amino acid ester hydrochloride.
Add anhydrous acetonitrile to dissolve the reactants.
Add potassium carbonate or triethylamine to the mixture.
Heat the reaction mixture to 60°C and stir overnight. The reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected azetidine peptidomimetic.
The crude product can be purified by flash column chromatography on silica gel.
Causality and Experimental Choices:
Base: A base is required to neutralize the hydrochloride salt of the amino acid ester and to scavenge the HCl generated during the reaction. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a soluble organic base.
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions.
Temperature: Heating the reaction accelerates the rate of nucleophilic substitution.
Protocol 1.2: Boc Deprotection
This protocol details the removal of the Boc protecting group from the azetidine nitrogen.
Materials:
Boc-protected azetidine peptidomimetic (1.0 eq)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Diethyl ether (cold)
Procedure:
Dissolve the Boc-protected azetidine peptidomimetic in dichloromethane.
Add an equal volume of trifluoroacetic acid to the solution.[8]
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
Add cold diethyl ether to the residue to precipitate the product as its TFA salt.
Collect the precipitate by filtration and wash with cold diethyl ether.
Dry the product under vacuum.
Causality and Experimental Choices:
TFA: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group.
DCM: Dichloromethane is a common solvent for Boc deprotection as it is inert to the acidic conditions.
Cold Diethyl Ether: The product is typically insoluble in diethyl ether, allowing for its precipitation and isolation.
Part 2: Purification and Characterization
Protocol 2.1: Purification by High-Performance Liquid Chromatography (HPLC)
The final azetidine-based peptidomimetic is typically purified by reverse-phase HPLC.
Instrumentation and Solvents:
Preparative HPLC system with a C18 column
Solvent A: Water with 0.1% TFA
Solvent B: Acetonitrile with 0.1% TFA
UV detector (monitoring at 220 nm and 280 nm)
Procedure:
Dissolve the crude peptide in a minimal amount of Solvent A.
Inject the sample onto the C18 column.
Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-95% Solvent B over 30 minutes.[9]
Collect fractions corresponding to the desired product peak.
Analyze the purity of the collected fractions by analytical HPLC.
Pool the pure fractions and lyophilize to obtain the final product as a white fluffy powder.
Causality and Experimental Choices:
C18 Column: A C18 column is a common choice for peptide purification due to its hydrophobic stationary phase.
TFA: TFA is used as an ion-pairing agent to improve peak shape and resolution.[9]
Acetonitrile/Water Gradient: This solvent system is effective for eluting peptides of varying polarities.
Protocol 2.2: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized azetidine-based peptidomimetic.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the proton environment of the molecule. The characteristic signals for the azetidine ring protons are typically found in the range of 3.5-4.5 ppm for the CH₂ groups and around 4.0-5.0 ppm for the CH group, depending on the substitution pattern.
¹³C NMR: Confirms the carbon framework of the molecule.
2D NMR (COSY, TOCSY, HSQC): These experiments are crucial for assigning the proton and carbon signals, especially for larger peptidomimetics, and for confirming the connectivity of the atoms.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass of the molecule, confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information. The fragmentation of the azetidine ring itself can be complex, but the observation of characteristic b and y ions for the peptide portion confirms the sequence. N-terminal azetidine-containing peptides may show a prominent b₁ ion upon fragmentation.[10]
Caption: Characterization workflow for azetidine-based peptidomimetics.
Potential Side Reactions and Mitigation
Over-alkylation: The newly formed secondary amine in the product can potentially react with another molecule of the chloroacetyl starting material. This can be minimized by using a slight excess of the amine nucleophile.
Reaction with Side Chains: The chloroacetyl group is an electrophile and can react with nucleophilic amino acid side chains, particularly the thiol group of cysteine and the imidazole ring of histidine. If these residues are present in the peptide nucleophile, they should be appropriately protected.
Racemization: While the described synthetic route is unlikely to cause racemization at the chiral centers of the amino acids, it is good practice to confirm the stereochemical integrity of the final product, for example, by using chiral HPLC or by NMR with chiral shift reagents if necessary.
Conclusion
The use of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate provides a reliable and versatile entry point for the synthesis of novel azetidine-based peptidomimetics. The protocols outlined in this guide, from the initial coupling reaction to the final purification and characterization, offer a robust framework for researchers in the field of drug discovery. The strategic incorporation of the azetidine moiety can lead to peptidomimetics with improved pharmacological properties, highlighting the importance of this synthetic approach in the development of new therapeutic agents.
References
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. Available from: [Link]
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available from: [Link]
De Kimpe, N. (2006). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. Available from: [Link]
AAPPTec. (n.d.). Peptide Purification. Available from: [Link]
Singh, R., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8496–8500. Available from: [Link]
Kitamatsu, M., et al. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Processes, 10(11), 2200. Available from: [Link]
ResearchGate. (2018). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Available from: [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]
Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. Available from: [Link]
PubMed. (2011). Improving peptide fragmentation by N-terminal derivatization with high proton affinity. Available from: [Link]
Google Patents. (n.d.). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]
National Institutes of Health. (n.d.). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Available from: [Link]
ResearchGate. (2015, January 13). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. Available from: [Link]
MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available from: [Link]
Catalytic cross-coupling reaction conditions for Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Executive Summary & Scientific Context In modern medicinal chemistry, the incorporation of sp³-enriched scaffolds such as azetidines is a proven strategy to improve the pharmacokinetic profiles, metabolic stability, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
In modern medicinal chemistry, the incorporation of sp³-enriched scaffolds such as azetidines is a proven strategy to improve the pharmacokinetic profiles, metabolic stability, and solubility of active pharmaceutical ingredients (APIs). Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) [1] serves as a highly versatile building block in this domain.
Transforming the α-chloroketone moiety of this azetidine derivative into an α-aryl ketone via catalytic cross-coupling unlocks access to core motifs found in numerous nonsteroidal anti-inflammatory drugs and alkaloid natural products[2]. However, α-chloroketones are notoriously challenging electrophiles for traditional Palladium-catalyzed cross-coupling. The strong C–Cl bond results in a sluggish oxidative addition step, while the highly acidic α-protons make the substrate prone to enolization, leading to unwanted aldol condensations, Darzens-type side reactions, or homocoupling[3].
Historically, overcoming these barriers required highly reactive organozinc reagents (Negishi coupling)[4] or harsh thermal conditions that risk degrading the strained azetidine ring. Recently, a breakthrough methodology demonstrated that visible-light irradiation of Palladium(0) complexes enables the Suzuki-Miyaura cross-coupling of α-chlorocarbonyl compounds with arylboronic acids at room temperature[5]. This application note details the mechanistic rationale and provides field-validated protocols for both photoassisted and thermal cross-coupling of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Mechanistic Causality & Reaction Design
To successfully couple tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, the reaction design must balance catalytic efficiency with the chemoselective preservation of the Boc-protecting group and the four-membered azetidine ring.
The Photoassisted Advantage
Under standard thermal conditions, Pd(0) struggles to insert into the α-C–Cl bond at room temperature. Heating the reaction to 80–100 °C forces the oxidative addition but simultaneously accelerates base-mediated decomposition pathways.
By employing a photoassisted Suzuki-Miyaura coupling , visible light (e.g., a 440 nm Blue LED) is used to excite the Pd(0) catalyst to a highly reactive [Pd(0)]* state[5]. This excited species undergoes rapid oxidative addition into the C–Cl bond at 25 °C. By keeping the reaction at room temperature, the activation energy for enolization and azetidine ring-opening is avoided.
Base and Solvent Selection
The choice of base is the ultimate determinant of chemoselectivity. Strong alkoxide bases (e.g., NaOtBu) will rapidly deprotonate the α-position, leading to complex mixtures and self-condensation[3]. Mild, inorganic bases such as Potassium Carbonate (
K2CO3
) or Potassium Phosphate (
K3PO4
) are strictly required. They are strong enough to activate the arylboronic acid for transmetalation, but mild enough to prevent the deprotonation of the α-chloroketone.
Caption: Catalytic cycle of photoassisted Pd-catalyzed cross-coupling.
Optimization & Quantitative Data
The following table summarizes the causal relationship between reaction parameters and the successful conversion of the azetidine α-chloroketone. The data underscores the necessity of photoexcitation and mild bases to achieve high yields[3][5].
Table 1: Optimization of Reaction Conditions for α-Chloroketone Cross-Coupling
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Light Source
Temp (°C)
Conversion (%)
Causality / Observation
1
Pd(PPh3)4
K2CO3
None
25
< 5%
Thermal energy insufficient for oxidative addition.
Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the azetidine substrate, arylboronic acid,
K2CO3
, and
Pd(PPh3)4
.
Solvent Addition & Degassing: Add 10 mL of the THF/
H2O
mixture. Oxygen is a potent quencher of the excited
[Pd(0)]∗
state. Seal the tube and perform three rigorous Freeze-Pump-Thaw cycles to completely deoxygenate the system. Backfill with Argon.
Irradiation: Place the Schlenk tube approximately 5 cm away from a 440 nm Blue LED light source (e.g., Kessil lamp or standard photoreactor). Stir vigorously at 25 °C for 16–24 hours. Use a cooling fan if the LED generates excess ambient heat to ensure the reaction remains at room temperature.
Monitoring: Monitor the reaction via LCMS or TLC. The disappearance of the starting material (CAS: 1260824-43-8)[1] indicates completion.
Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure α-aryl azetidine ketone.
Caption: Experimental workflow for room-temperature photoassisted coupling.
Protocol B: Traditional Thermal Suzuki-Miyaura Coupling (Alternative for Scale-up)
If photoreactor setups are unavailable or scale-up limitations prevent uniform light penetration, thermal conditions can be utilized, albeit with a slight penalty to overall yield due to thermal strain.
Assembly: Charge a heavy-walled pressure vial with the azetidine substrate, arylboronic acid,
K3PO4
, and
Pd(dppf)Cl2
.
Degassing: Add the Toluene/
H2O
solvent mixture. Sparge the solution directly with a needle of Argon gas for 15 minutes. Seal the vial tightly with a Teflon-lined cap.
Thermal Activation: Submerge the vial in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Self-Validating Check: The biphasic nature of Toluene/Water requires high-speed stirring (>800 rpm) to ensure efficient mass transfer between the aqueous base and the organic catalytic cycle.
Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Proceed with aqueous extraction and flash chromatography as described in Protocol A.
References
Chemical Substance Information: tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8). NextSDS Substance Database. Available at:[Link]
Oku, N.; Murakami, M.; Miura, T. "Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids." Organic Letters, 2022, 24 (8), 1616-1619. Available at:[Link]
Lundin, P. M.; Esquivias, J.; Fu, G. C. "Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents." Angewandte Chemie International Edition, 2009, 48 (1), 154-156. Available at:[Link]
Kawatsura, M.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 1999, 121 (7), 1473-1478. Available at:[Link]
Experimental procedures for reacting Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate with thiols
Title: Strategic Covalent Modification: A Detailed Guide to the Synthesis of Azetidine-Thioether Conjugates via Nucleophilic Substitution Abstract This comprehensive guide provides detailed experimental procedures for th...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Strategic Covalent Modification: A Detailed Guide to the Synthesis of Azetidine-Thioether Conjugates via Nucleophilic Substitution
Abstract
This comprehensive guide provides detailed experimental procedures for the reaction of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate with a variety of thiols. This reaction, a cornerstone for generating novel molecular entities in drug discovery, leverages the high reactivity of the α-chloroacetamide moiety towards nucleophilic thiols to form stable thioether linkages. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize functionalized azetidine scaffolds for therapeutic applications.
Introduction: The Strategic Importance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including ring strain and a three-dimensional conformation, can confer improved physicochemical properties to drug candidates, such as enhanced solubility, metabolic stability, and receptor binding affinity.[1][2][3][4] The incorporation of an azetidine motif is a validated strategy in modern drug design, with several FDA-approved drugs, including baricitinib and cobimetinib, featuring this privileged scaffold.[1]
The reaction of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate with thiols provides a robust and versatile method for synthesizing novel azetidine derivatives. The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with the sulfhydryl group of thiols. This transformation is particularly relevant in the context of targeted covalent inhibitors, where a reactive cysteine residue in a protein's binding site can be selectively modified.[5][6] This guide will equip researchers with the foundational knowledge and practical protocols to successfully implement this key reaction in their synthetic workflows.
Chemical Principles and Reaction Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
Deprotonation of the Thiol: Thiols are more acidic than their alcohol counterparts and are readily deprotonated by a suitable base to form a thiolate anion (RS⁻).[7][8] This deprotonation significantly enhances the nucleophilicity of the sulfur atom.[7][9]
Nucleophilic Attack: The resulting thiolate, a potent nucleophile, attacks the electrophilic carbon atom adjacent to the carbonyl group of the chloroacetyl moiety.
Displacement of the Leaving Group: This attack occurs in a concerted fashion, leading to the displacement of the chloride ion, a good leaving group, and the formation of a stable carbon-sulfur (thioether) bond.
The reaction is generally high-yielding and proceeds under mild conditions, making it an attractive method for late-stage functionalization in complex molecule synthesis.
Potential Side Reactions
While the SN2 reaction on the chloroacetyl side chain is the predominant pathway, researchers should be aware of potential, albeit less common, side reactions:
Azetidine Ring Opening: Under strongly acidic or basic conditions, or at elevated temperatures, the strained azetidine ring can be susceptible to nucleophilic ring-opening.[10][11][12][13] However, the conditions typically employed for the alkylation of thiols are mild enough to prevent this.
Over-alkylation: If the product thioether contains other nucleophilic sites, further reaction with the starting chloroacetamide is a possibility, though unlikely under controlled stoichiometry.
Reaction Mechanism Diagram
Caption: SN2 mechanism for the formation of azetidine-thioether conjugates.
Experimental Protocols
This section provides a general, step-by-step protocol for the reaction. It is crucial to note that optimal conditions may vary depending on the specific thiol being used.
Thiol of interest (e.g., thiophenol, cysteine derivatives, etc.)
Base: Potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH)
Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF)
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Reagents for work-up and purification: Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography.
General Protocol
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.0-1.2 equivalents) and the chosen anhydrous solvent (e.g., DMF).
Base Addition: Add the base (1.1-1.5 equivalents).
For solid bases like K₂CO₃, add directly to the solution.
For liquid bases like Et₃N, add via syringe.
If using NaH, add it portion-wise to the thiol solution at 0 °C and allow the mixture to stir for 30 minutes to ensure complete formation of the thiolate.
Addition of the Electrophile: Dissolve tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
Work-up:
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (especially if NaH was used).
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of azetidine-thioethers.
Data Presentation and Optimization
The choice of base and solvent can significantly impact the reaction rate and yield. The following table provides representative conditions that can serve as a starting point for optimization.
Thiol Type
Base
Solvent
Temperature (°C)
Typical Time (h)
Yield (%)
Aromatic (e.g., Thiophenol)
K₂CO₃
DMF
25
4-8
>90
Aliphatic (e.g., 1-Hexanethiol)
Et₃N
ACN
25
6-12
85-95
Functionalized (e.g., Cysteine derivative)
DIPEA
DMF
25
8-16
70-85
Best Practices and Troubleshooting
Anhydrous Conditions: When using strong, moisture-sensitive bases like NaH, ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base.
Inert Atmosphere: While not always strictly necessary with weaker bases, maintaining an inert atmosphere can prevent oxidation of the thiol to a disulfide, especially for sensitive substrates.[8]
Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged reaction times.
Purification of N-Boc protected compounds: N-Boc protected amines can be sensitive to strong acids. Care should be taken during purification, and acidic conditions should be avoided.[15][16][17]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
- Insufficiently strong base to deprotonate the thiol.- Poor quality or wet solvent/reagents.
- Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure anhydrous conditions.
Incomplete Reaction
- Insufficient reaction time or temperature.- Steric hindrance from a bulky thiol.
- Allow the reaction to stir for a longer period.- Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Disulfide Byproduct
- Oxidation of the thiol starting material.
- Degas the solvent before use.- Maintain a strict inert atmosphere throughout the reaction.
Conclusion
The reaction of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate with thiols is a highly efficient and versatile method for the synthesis of novel, functionalized azetidine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reaction in their drug discovery and chemical biology programs. The resulting thioether products serve as valuable building blocks for creating more complex molecules with potentially enhanced therapeutic properties.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
Akhtar, R., Naqvi, S. A., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Semantic Scholar.
Nucleophilic ring-opening of azetidine derivatives.
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025).
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (N.d.).
New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2,3-dicarboxylic acid. (N.d.). PubMed.
Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
A Researcher's Guide to Validating Thiol-Ene Reaction Products by ¹H NMR Spectroscopy. Benchchem.
Thiols and Sulfides. (2023). Chemistry LibreTexts.
Solid-phase synthesis of azidomethylene inhibitors targeting cysteine proteases. (2008). PubMed.
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
Reactions of Thiols. (2021). Chemistry Steps.
Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. (2020).
Application Note: Scalable Continuous-Flow Synthesis of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate for API Manufacturing
Target Audience: Process Chemists, Chemical Engineers, and API Manufacturing Professionals Document Type: Advanced Scale-Up Protocol & Technical Justification Introduction & Strategic Rationale The incorporation of sp³-r...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Chemical Engineers, and API Manufacturing Professionals
Document Type: Advanced Scale-Up Protocol & Technical Justification
Introduction & Strategic Rationale
The incorporation of sp³-rich scaffolds, particularly azetidines, has become a cornerstone strategy in modern drug discovery to improve the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8)[1] serves as a highly versatile, bifunctional electrophilic building block. The Boc-protected nitrogen ensures stability during downstream coupling, while the α-chloroketone moiety enables rapid functionalization via nucleophilic substitution or heterocycle formation (e.g., thiazoles, imidazoles).
The Scale-Up Challenge (Causality & Expertise)
Traditionally, the synthesis of α-chloroketones from carboxylic acids relies on the Arndt-Eistert reaction (utilizing hazardous diazomethane) or the addition of highly unstable carbenoid intermediates (e.g., chloromethyllithium) to Weinreb amides. In batch processing, the generation of chloromethyllithium from chloroiodomethane and methyllithium requires strict cryogenic conditions (–78 °C) to prevent catastrophic decomposition (α-elimination to carbene) and subsequent side reactions[2]. Maintaining –78 °C at a multi-kilogram API manufacturing scale is highly energy-intensive, technically challenging, and poses significant safety risks.
To establish a self-validating, trustworthy, and scalable system, this protocol abandons the batch cryogenic approach in favor of a Continuous-Flow (CF) methodology . Flow chemistry provides superior mass and heat transfer, allowing the highly reactive chloromethyllithium intermediate to be generated and consumed within seconds at much milder temperatures (–20 °C), drastically improving the safety profile, yield, and impurity control.
Process Visualization: Continuous-Flow Architecture
The following diagram illustrates the continuous-flow reactor configuration designed to manage the kinetic instability of the intermediate.
Continuous-flow reactor schematic for α-chloroketonization of azetidine Weinreb amide.
Experimental Protocols & Methodologies
This synthesis is divided into two stages: the batch preparation of the stable Weinreb amide intermediate, followed by the continuous-flow homologation to the final product.
Stage 1: Batch Synthesis of the Weinreb Amide Intermediate
Objective: Convert 1-Boc-azetidine-3-carboxylic acid to its corresponding N-methoxy-N-methylamide.
Reactor Setup: Equip a 50 L glass-lined jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet.
Charge: Add 1-Boc-azetidine-3-carboxylic acid (1.0 eq, 5.0 kg) and dichloromethane (DCM, 10 volumes, 50 L). Stir to dissolve.
Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at 20 °C. Mechanistic Insight: CDI is chosen over EDC/HOBt for scale-up to avoid water-soluble urea byproducts, simplifying the downstream workup to a simple gas evolution (CO2) and water wash.
Amidation: Once CO2 evolution ceases (approx. 2 hours), add N,O-Dimethylhydroxylamine hydrochloride (1.15 eq) in a single portion. Stir at ambient temperature for 6 hours.
Workup: Wash the organic layer with 1M HCl (2 x 15 L) to remove imidazole, followed by saturated NaHCO3 (15 L) and brine (15 L).
Concentration: Concentrate the organic layer under reduced pressure and solvent-swap to anhydrous Tetrahydrofuran (THF) to a final concentration of 0.5 M.
Stage 2: Continuous-Flow Synthesis of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Objective: Execute the cryogenic addition of chloromethyllithium safely via flow chemistry.
System Preparation: Purge the continuous flow system (fluoropolymer tubing, internal diameter 1.0 mm) with dry nitrogen. Prime all pumps with anhydrous THF.
Stream A Preparation: The 0.5 M solution of the Weinreb amide in THF is mixed with Chloroiodomethane (ClCH₂I, 1.5 eq).
Stream B Preparation: Methyllithium (MeLi) solution (1.5 M in Diethoxymethane/THF). Note: Diethoxymethane is preferred over diethyl ether for industrial safety (higher flash point).
Flow Execution:
Pump Stream A at 10.0 mL/min.
Pump Stream B at 5.0 mL/min (delivering 1.5 eq of MeLi).
Mixing: Streams A and B intersect at a highly efficient cross-mixer submerged in a chilling bath set to –20 °C. Causality: The rapid mixing at –20 °C allows MeLi to undergo halogen-metal exchange with ClCH₂I faster than it attacks the Weinreb amide directly. The resulting chloromethyllithium immediately attacks the Weinreb amide.
Residence Time: The mixed stream enters a Residence Time Unit (RTU) consisting of a coiled PFA tube with an internal volume of 3.0 mL, providing a residence time of exactly 12 seconds.
Quench: The reactor effluent immediately enters a second T-mixer where it is intercepted by Stream C (1M aqueous HCl) flowing at 15.0 mL/min at 0 °C. This collapses the tetrahedral intermediate, releasing the target α-chloroketone[3].
Isolation: The biphasic mixture is directed into a continuous liquid-liquid separator. The organic phase is collected, dried via an inline cartridge (or batch Na2SO4), and concentrated to yield the target compound (CAS: 1260824-43-8).
Quantitative Data & Process Validation
To validate the trustworthiness of the continuous-flow approach, a direct comparison was made against a traditional batch process optimized for a 100-gram scale. The flow process demonstrates superior scalability, safety, and product purity.
Process Parameter / Metric
Traditional Batch Process
Continuous-Flow Process (This Protocol)
Operating Temperature
–78 °C (Cryogenic)
–20 °C (Standard Chiller)
Reaction Time
2.5 hours (controlled addition)
12 seconds (residence time)
MeLi Equivalents Required
2.5 eq (excess due to decomp)
1.5 eq (highly efficient)
Throughput (24h operation)
~0.5 kg / day (bottlenecked)
~3.4 kg / day (at current pump rates)
Crude Purity (HPLC area %)
78% (major impurity: methyl ketone)
94%
Isolated Yield
62%
88%
Analytical Control Strategy (PAT)
To ensure a self-validating system, Process Analytical Technology (PAT) is integrated into the workflow. An inline ReactIR (FTIR) probe is placed immediately after the quench phase separator.
Target Monitoring: The disappearance of the Weinreb amide carbonyl stretch (~1660 cm⁻¹) and the appearance of the distinct α-chloroketone carbonyl stretch (~1745 cm⁻¹).
Feedback Loop: If the ketone signal drops, the system automatically triggers a diversion valve to waste, preventing out-of-spec material from contaminating the product collection vessel.
References
NextSDS Chemical Substance Database. "tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate — Chemical Substance Information." nextsds.com. Available at:[Link]
Executive Summary The incorporation of strained, sp³-rich heterocycles is a cornerstone strategy in modern medicinal chemistry for improving the pharmacokinetic (PK) profiles of drug candidates. Azetidines, in particular...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of strained, sp³-rich heterocycles is a cornerstone strategy in modern medicinal chemistry for improving the pharmacokinetic (PK) profiles of drug candidates. Azetidines, in particular, serve as excellent bioisosteres for larger rings, offering enhanced metabolic stability and reduced lipophilicity (logP).
This application note provides a comprehensive, field-proven guide for utilizing tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) [1] as a premium electrophilic building block. By detailing the mechanistic rationale, optimized protocols, and troubleshooting logic for N-alkylation reactions, this guide equips drug development professionals with self-validating workflows to synthesize complex
α
-amino ketone derivatives.
Mechanistic Rationale & Chemical Properties
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate features a highly reactive
α
-chloro ketone moiety attached to a Boc-protected azetidine ring.
The Causality of Reactivity
α
-Halo ketones are exceptionally potent electrophiles for
SN2
displacement. The adjacent carbonyl group plays a dual role:
Electronic Activation: The electron-withdrawing nature of the carbonyl oxygen lowers the energy of the C–Cl
σ∗
lowest unoccupied molecular orbital (LUMO), making it highly susceptible to nucleophilic attack by primary and secondary amines.
Steric Organization: The
sp2
hybridized carbonyl carbon reduces steric hindrance at the adjacent
α
-carbon transition state compared to standard alkyl chlorides.
To prevent unwanted side reactions such as the Favorskii rearrangement or Darzens condensation, the choice of base is critical. Mild, non-nucleophilic inorganic bases (e.g.,
K2CO3
) or sterically hindered organic bases (e.g., DIPEA) are strictly preferred over strong alkoxides or hydrides[2].
Figure 1: Mechanistic workflow of the base-mediated SN2 N-alkylation of the azetidine building block.
General Experimental Protocol: N-Alkylation
This protocol is designed as a self-validating system. The use of a Finkelstein catalyst (KI) is included as an optional step to accelerate reactions with sterically hindered or electronically deactivated amines.
Solvent: N,N-Dimethylformamide (DMF, anhydrous) or Acetonitrile (MeCN, anhydrous)
Catalyst (Optional): Potassium Iodide (KI)
Step-by-Step Methodology (1.0 mmol Scale)
Step 1: Reaction Assembly
Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon).
Dissolve the target amine (1.2 mmol, 1.2 equiv) in 5.0 mL of anhydrous DMF.
Add anhydrous
K2CO3
(2.0 mmol, 2.0 equiv, 276 mg). If the amine is a hydrochloride salt, increase the base to 3.0 equiv.
(Optional) For sluggish amines, add KI (0.1 mmol, 0.1 equiv, 16.6 mg) to generate the highly reactive
α
-iodo ketone in situ.
Step 2: Electrophile Addition & Monitoring
5. Cool the suspension to 0 °C using an ice-water bath.
6. Dissolve tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 mmol, 1.0 equiv, 234 mg) in 1.0 mL of DMF. Add this solution dropwise over 5 minutes. Causality: Dropwise addition at 0 °C suppresses dialkylation of primary amines by keeping the local concentration of the electrophile low.
7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 6 hours.
8. Validation Check: Sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is complete when the electrophile mass peak (
[M+H]+=234.1
or
[M+Na]+=256.1
) is consumed and the product mass is dominant.
Step 3: Workup & Purification
9. Quench the reaction by adding 15 mL of ice-cold distilled water.
10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (
3×15
mL).
11. Critical Wash Step: Wash the combined organic layers with a 5% aqueous LiCl solution (
3×15
mL). Causality: Lithium ions have a high solvation energy in DMF; this step effectively pulls residual DMF out of the organic phase, preventing baseline issues during chromatography.
12. Wash with brine (15 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure N-alkylated azetidine derivative.
Optimization & Quantitative Data
The efficiency of the N-alkylation heavily depends on the base and solvent pairing. Table 1 summarizes empirical data for the alkylation of a standard secondary amine (e.g., morpholine or a substituted piperazine) using various conditions[3][4].
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Additives
Yield (%)
Purity (LC-MS)
1
K2CO3
(2.0)
DMF
25
4
None
86%
>95%
2
DIPEA (2.0)
MeCN
50
6
None
78%
>92%
3
K2CO3
(2.0)
DMF
25
2
KI (0.1 eq)
94%
>98%
4
DBU (1.5)
THF
25
3
None
81%
~85% (Byproducts)
5
TEA (2.0)
DCM
25
12
None
55%
~90% (Incomplete)
Table 1: Condition screening for the N-alkylation of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate. Entry 3 represents the optimal protocol utilizing Finkelstein catalysis.
Troubleshooting & Causality Logic
Even with optimized protocols, researchers may encounter substrate-specific challenges. The following logic tree and causality breakdown address the most common failure modes.
Figure 2: Troubleshooting logic tree for optimizing alpha-chloro ketone N-alkylation reactions.
Issue: Formation of Dialkylated Byproducts
Observation: When using primary amines, LC-MS shows a mass corresponding to one amine reacting with two molecules of the azetidine electrophile.
Causality: The resulting secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group.
Solution: Invert the addition order. Dissolve a large excess of the primary amine (3.0–5.0 equiv) and slowly add the electrophile via syringe pump over 1 hour.
Issue: Electrophile Degradation / Dark Reaction Mixture
Observation: The reaction turns dark brown rapidly, and LC-MS shows multiple unidentifiable low-mass peaks.
Causality: Strong bases like DBU or prolonged heating can trigger the deprotonation of the
α
-proton (between the carbonyl and the chloride), leading to ketene formation, self-condensation, or Favorskii-type rearrangements.
Solution: Strictly maintain temperature below 30 °C and switch to a milder heterogeneous base like
K2CO3
or
Cs2CO3
.
References
NextSDS / Chemical Substance Database
tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate — Chemical Substance Information
URL:[Link]
ResearchGate / International Journal of ChemTech Research
A facile amidation of chloroacetyl chloride using DBU
URL:[Link]
ChemRxiv
An Approach to Alkyl Azetidines for Medicinal Chemistry
URL:[Link]
Taylor & Francis / Synthetic Communications
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions
URL:[Link]
Application Notes and Protocols for the Synthesis of Functionalized Heterocyclic Compounds from 1-(3-(3,6-dihydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one (CAS 1260824-43-8)
Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery The indazole nucleus is a privileged bicyclic heteroaromatic scaffold, serving as...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged bicyclic heteroaromatic scaffold, serving as a cornerstone in the design of numerous biologically active molecules.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses distinct electronic properties that can be exploited to fine-tune molecular interactions with biological targets.[2] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[3][4] The functionalization of the indazole ring system is a pivotal strategy in medicinal chemistry, enabling the exploration of chemical space and the optimization of lead compounds.[5]
This guide focuses on the utility of 1-(3-(3,6-dihydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one (CAS 1260824-43-8), a highly versatile building block for the synthesis of diverse functionalized heterocyclic compounds. This reagent is strategically designed for facile elaboration through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][6] The presence of a boronic ester at the C4 position of the indazole core allows for the introduction of a wide array of aryl and heteroaryl substituents, while the dihydropyran moiety at C3 and the N1-acetyl group offer additional points for chemical modification.
These application notes will provide a comprehensive overview of the synthetic potential of this key intermediate, with detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Chemical Properties and Handling of the Starting Material
Property
Value
CAS Number
1260824-43-8
Molecular Formula
C₂₁H₂₇BN₂O₄
Molecular Weight
394.26 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in common organic solvents such as THF, DMF, and Dioxane
Storage
Store in a cool, dry place under an inert atmosphere. Boronic esters can be sensitive to moisture and air.
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3][5][6] The boronic ester functionality of CAS 1260824-43-8 makes it an ideal substrate for this transformation, enabling the introduction of a diverse range of substituents at the C4 position of the indazole core.
General Reaction Scheme
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a 4-Aryl Indazole Derivative
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of CAS 1260824-43-8 with a generic aryl bromide. The conditions can be optimized for specific substrates.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-(3,6-dihydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one, the aryl bromide, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add Pd(dppf)Cl₂ to the flask.
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-substituted indazole derivative.
Causality Behind Experimental Choices
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields for a wide range of substrates.[1] Other palladium catalysts, such as Pd(PPh₃)₄, can also be employed.
Base: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice. For less reactive substrates, stronger bases like cesium carbonate may be necessary.
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used. Water is essential for the activation of the boronic ester. The ratio of organic solvent to water can influence the reaction rate and yield.
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure reproducibility.
Further Functionalization and Derivatization
The product obtained from the Suzuki-Miyaura coupling can be further modified at several positions, offering a multidirectional approach to the synthesis of complex molecules.[7]
Caption: Potential pathways for further derivatization.
N1-Deacetylation and Subsequent N-Functionalization
The N1-acetyl group can be readily removed under basic or acidic hydrolysis conditions. The resulting NH-indazole can then be subjected to a variety of N-alkylation or N-arylation reactions to introduce further diversity.[8]
Protocol for N1-Deacetylation:
Dissolve the N1-acetylated indazole derivative in a suitable solvent such as methanol or ethanol.
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., hydrochloric acid).
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
Neutralize the reaction mixture and extract the product with an appropriate organic solvent.
Dry the organic layer, concentrate, and purify if necessary.
Modification of the Dihydropyran Ring
The double bond in the dihydropyran ring is amenable to various transformations, including hydrogenation to the corresponding tetrahydropyran or oxidation to introduce new functional groups.
Conclusion
The strategic use of 1-(3-(3,6-dihydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one as a starting material provides a highly efficient and modular route to a wide array of functionalized indazole derivatives. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to accelerate their synthetic efforts and explore novel chemical entities based on the privileged indazole scaffold. The versatility of this building block, coupled with the robustness of the Suzuki-Miyaura cross-coupling reaction, makes it an invaluable tool for the generation of compound libraries for biological screening and lead optimization.
References
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.
1260824-43-8 (C10H16ClNO3) - PubChemLite.
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org.
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles - ResearchGate.
Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation | The Journal of Organic Chemistry - ACS Publications.
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles | Organic Letters.
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Introduction Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its reactive chloroacetyl moiety and the stable, Boc-protected azetidine ring. However, its uti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its reactive chloroacetyl moiety and the stable, Boc-protected azetidine ring. However, its utility in biological assays and aqueous-phase reactions is often hampered by its inherently low aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to understanding and overcoming these solubility challenges. We will explore the physicochemical drivers of its poor solubility and offer a series of practical, validated troubleshooting steps and formulation strategies.
Q1: Why is my Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate poorly soluble in water and aqueous buffers?
Answer: The poor aqueous solubility of this compound is a direct result of its molecular structure. Several key features contribute to its hydrophobic nature:
Bulky, Nonpolar Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is large and lipophilic (fat-loving). This group significantly increases the nonpolar surface area of the molecule, making it energetically unfavorable for it to interact with polar water molecules[1].
Lack of Ionizable Groups: The molecule lacks acidic or basic functional groups that can be protonated or deprotonated within a typical physiological pH range (e.g., pH 2-10). The nitrogen atom of the azetidine ring is protected as a carbamate, which is stable and does not act as a base[2]. Without the ability to form a salt, pH adjustment is not an effective strategy to increase solubility[3][].
Overall Lipophilicity: The combination of the Boc group and the hydrocarbon backbone results in a molecule that is predominantly nonpolar. Such compounds are often classified as Biopharmaceutics Classification System (BCS) Class II or IV agents, characterized by low solubility[5].
A summary of its key physicochemical properties is presented below:
Positive value indicates higher lipophilicity and lower aqueous solubility.
Ionizable Groups
None (in pH 2-10 range)
pH modification is not a viable primary strategy for solubilization[].
Q2: I'm observing precipitation when I dilute my compound into my aqueous assay buffer. What is a systematic way to solve this?
Answer: This is a classic sign that you are exceeding the compound's thermodynamic solubility limit in the final aqueous medium. A systematic approach is crucial to identify a robust solution. The following workflow will guide you through the process, starting with the simplest and most common techniques.
Caption: Encapsulation of a drug molecule within a cyclodextrin.
When using these advanced strategies, it is essential to run appropriate vehicle controls in your experiments to ensure the excipients themselves do not interfere with the assay.
References
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]
ECHA. (n.d.). tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate — Chemical Substance Information. European Chemicals Agency. Retrieved from [Link]
ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. Retrieved from [Link]
Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Retrieved from [Link]
YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Retrieved from [Link]
Remedy Publications LLC. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Research and Development. Retrieved from [Link]
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
Springer. (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Retrieved from [Link]
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information. Retrieved from [Link]
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]
Taylor & Francis Online. (2013, January 25). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Synthetic Communications. Retrieved from [Link]
PubMed. (2006, November 15). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
University of Huddersfield Repository. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. Retrieved from [Link]
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
Taylor & Francis Online. (2018, October 31). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications. Retrieved from [Link]
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]
ChemBK. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
YouTube. (2025, November 6). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved from [Link]
Technical Support Center: Synthesis of Azetidines from α-Chloro Ketones
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for azetidine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical, fi...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for azetidine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights for chemists working on the synthesis of azetidines via the reaction of α-chloro ketones with primary amines. As a Senior Application Scientist, my goal is to help you navigate the complexities of this reaction, minimize common side reactions, and maximize your yield and purity.
Azetidines are valuable saturated heterocycles in medicinal chemistry, often used to enhance the physicochemical properties of drug candidates.[1][2][3] However, their synthesis from α-chloro ketones and amines is frequently plagued by competing reaction pathways that can drastically lower yields and complicate purification. This guide will dissect these challenges and provide actionable solutions.
The Core Problem: A Manifold of Competing Reactions
The desired reaction is a tandem N-alkylation followed by an intramolecular cyclization to form the strained four-membered azetidine ring.[4][5] The process begins with the nucleophilic attack of the primary amine on the α-chloro ketone to form an α-amino ketone intermediate. A subsequent intramolecular cyclization, driven by a base, forms the azetidine product.
However, this seemingly straightforward transformation exists in a delicate balance with several competing and often thermodynamically favored side reactions. Understanding these pathways is the first step toward suppressing them.
Key Reaction Pathways
Caption: Competing pathways in azetidine synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, and I'm isolating an amide or a rearranged amine product instead of the azetidine. What is happening?
Answer: You are likely observing the Favorskii rearrangement , a classic and often dominant side reaction of α-halo ketones.[6][7]
Mechanism: In the presence of a base, the α-amino ketone intermediate can be deprotonated at the α'-carbon (the carbon on the other side of the carbonyl from the chlorine). This forms an enolate, which then undergoes an intramolecular cyclization to form a highly strained cyclopropanone intermediate.[6][7] The primary amine (or another nucleophile) then attacks the cyclopropanone, leading to ring-opening and formation of a rearranged amide or amine product. This pathway is particularly favored for ketones that lack α'-substituents.[7]
Troubleshooting & Solutions:
Choice of Base: Avoid strong, sterically unhindered bases (like NaOH, KOH, or NaOMe) that can easily deprotonate the α'-position. Instead, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton sponge. These bases are less likely to generate the enolate required for the rearrangement.
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to -20 °C). The Favorskii rearrangement often has a higher activation energy than the desired cyclization, so lower temperatures can kinetically favor azetidine formation.
Substrate Structure: If possible, use α-chloro ketones with substitution at the α'-position. This sterically and electronically disfavors the formation of the necessary enolate for the rearrangement.
Question 2: I'm observing a significant amount of a high-molecular-weight byproduct, which appears to be a dimer of my intermediate. How can I prevent this?
Answer: This byproduct is almost certainly a 1,4-dihydropyrazine , formed from the self-condensation of two molecules of the α-amino ketone intermediate.[8][9]
Mechanism: The α-amino ketone can tautomerize to its enamine form. This enamine can then react with a second molecule of the α-amino ketone (in its iminium form), leading to a dimeric intermediate that cyclizes and dehydrates to form the stable dihydropyrazine ring.
Troubleshooting & Solutions:
High Dilution: This is the most effective strategy. Running the reaction at high dilution (e.g., <0.1 M concentration) significantly reduces the probability of two intermediate molecules encountering each other, thereby favoring the intramolecular cyclization.
Slow Addition: Add the α-chloro ketone slowly to a solution of the amine and base. This keeps the instantaneous concentration of the α-amino ketone intermediate low, further suppressing the bimolecular dimerization pathway.
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can sometimes favor the intramolecular pathway over dimerization compared to less polar solvents.
Question 3: My reaction is very slow or stalls, with unreacted starting material remaining even after prolonged reaction times. How can I improve the conversion?
Answer: Low reactivity can stem from several factors related to the nucleophilicity of the amine, the electrophilicity of the ketone, or the reaction conditions.
Troubleshooting & Solutions:
Solvent Polarity: Ensure the solvent is polar enough to facilitate the S_N2 reactions involved. Solvents like DMF, DMSO, or MeCN are generally preferred over less polar options like THF or DCM, especially if reactants have low solubility.
Base Strength: The base must be strong enough to promote the final ring-closing step but not so strong that it favors the Favorskii rearrangement. If using a mild base like K₂CO₃ or Cs₂CO₃ and the reaction stalls, consider switching to a soluble organic base like DBU or DIPEA, but monitor carefully for side reactions.
Temperature: While low temperatures are used to control side reactions, sometimes a moderate increase in temperature (e.g., from 0 °C to room temperature or 40 °C) is necessary to overcome the activation energy for the cyclization. This is a trade-off that must be optimized.
Leaving Group: While you are using an α-chloro ketone, be aware that α-bromo or α-iodo ketones are more reactive and could be used if the chloroketone is insufficiently reactive. However, they are also more prone to side reactions and instability.
Key Parameter Optimization
Systematic optimization of reaction parameters is crucial for success. The following table summarizes key variables and their likely impact.
Parameter
Options
Rationale & Considerations
Potential Issues
Solvent
MeCN, DMF, DMSO, THF, DCM
MeCN/DMF: Good balance of polarity and boiling point. DMSO: Highly polar, can accelerate S_N2 but difficult to remove. THF/DCM: Less polar, may lead to solubility issues and slower reactions.
Protic solvents (alcohols, water) are generally incompatible as they compete as nucleophiles.
Base
K₂CO₃, Cs₂CO₃, DIPEA, DBU, Proton Sponge
K₂CO₃/Cs₂CO₃: Heterogeneous, mild bases. Cs₂CO₃ is more soluble and effective. DIPEA/DBU: Strong, non-nucleophilic organic bases. Good for stubborn cyclizations but can increase Favorskii risk.
Avoid strong nucleophilic bases like NaOH, NaOMe, or LDA which strongly promote enolization and rearrangement.[6]
Temperature
-20 °C to 60 °C
Low Temp (-20 to 0 °C): Minimizes Favorskii and dimerization. Start here. RT to 40 °C: May be needed for less reactive substrates to drive the reaction to completion.
Higher temperatures will almost always increase the rate of side product formation.
Concentration
0.01 M to 0.5 M
High Dilution (<0.1 M): Strongly favors intramolecular cyclization and suppresses dihydropyrazine formation.
Very high dilution may slow the initial bimolecular N-alkylation step.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of an N-aryl or N-alkyl azetidine from an α-chloro ketone.
Materials:
Primary amine (1.0 eq)
α-Chloro ketone (1.1 eq)
Diisopropylethylamine (DIPEA) (2.5 eq)
Acetonitrile (MeCN), anhydrous
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and anhydrous acetonitrile to achieve a final concentration of approximately 0.05 M.
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
Cool the reaction mixture to 0 °C using an ice-water bath.
In a separate flask, dissolve the α-chloro ketone (1.1 eq) in a small amount of anhydrous acetonitrile.
Add the α-chloro ketone solution dropwise to the stirred amine solution over a period of 1-2 hours using a syringe pump. This slow addition is critical.
After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS every hour.
If the reaction is sluggish after 4-6 hours, allow it to slowly warm to room temperature and stir overnight.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting azetidine synthesis.
References
Butkus, E. (2025). The Favorskii Rearrangement. Green Chemistry, 27(47), 15074-15080.
Couty, F., & Marrot, J. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154.
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
Kaur, N. (2025). Synthesis of azetidines from haloamines. In Amines to Azetidines (pp. 257-291).
Wessig, P., & O'Dell, M. K. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 14(4), 893-899.
Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154.
Bower, J. F., et al. (2022). Aza-Quasi-Favorskii Reaction: Construction of Highly Substituted Aziridines through a Concerted Multibond Rearrangement Process. Journal of the American Chemical Society, 144(24), 10834–10841.
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
Reddy, M. V. R., & Likhar, P. R. (2009). Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. The Journal of Organic Chemistry, 74(17), 6567–6575.
D'hooghe, M., & De Kimpe, N. (2024).
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
D'hooghe, M., & De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3599–3649.
Jiang, X., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2537–2543.
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
ResearchGate. (n.d.). Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives. Part 2. Chloromethylation of N-Imine-Protected Amino Acid Esters. Retrieved from [Link]
ResearchGate. (n.d.). Azetidine ring formation via the Yang reaction. Retrieved from [Link]
Patonay, T., & Bényei, A. (2008). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 13(5), 1075–1124.
Kumar, A., & Barta, K. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9144–9149.
Arduini, A., et al. (1998). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 1, 289-292.
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
ChemRxiv. (2021). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]
Nakahara, K., et al. (2009). Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. Chemical & Pharmaceutical Bulletin, 57(8), 846-852.
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
Segawa, Y., et al. (2017). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration.
CyberLeninka. (n.d.). OBTAINING α-CHLORO-DERIVATIVES AND α-AMINO-KETONES FROM ACETYLTHIOIN AND ACETYLTHIOCHROMAN MOLECULES. Retrieved from [Link]
Optimizing column chromatography purification of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks researchers encounter when isolating Tert-butyl 3-(2-chloroacetyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks researchers encounter when isolating Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8)[1].
Azetidine-based ring systems are highly valuable in medicinal chemistry, particularly for developing CNS-focused, lead-like libraries due to their favorable pharmacokinetic profiles[2]. However, this specific intermediate presents a severe "dual-sensitivity" challenge during normal-phase silica gel chromatography. The molecule contains an acid-sensitive N-Boc protecting group and a highly electrophilic alpha-haloketone moiety, which is prone to nucleophilic attack and base-catalyzed degradation[3]. Successfully purifying this compound requires precise control over the silica microenvironment and solvent selectivity.
Chromatographic Stability & Degradation Pathways
Understanding the causality behind column failures is the first step to optimizing your workflow. The diagram below illustrates how standard chromatographic habits can inadvertently destroy this specific molecule.
Fig 1. Mechanistic degradation pathways of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Troubleshooting Matrix
Observed Issue
Mechanistic Cause
Recommended Solution
Complete loss of product on column
Addition of amine modifiers (e.g., Et₃N) caused SN2 displacement of the alpha-chloride, forming a polar salt stuck on the silica.
Strictly avoid amine modifiers. Rely solely on neutral, spherical silica to prevent tailing.
Severe tailing & low mass recovery
Trace acidity in standard silica caused partial Boc-deprotection; the resulting free basic nitrogen binds irreversibly to silanol groups.
Pre-wash silica with a pH 7.0 buffer or purchase pre-neutralized chromatography grade silica.
Co-elution with unchlorinated precursor
Standard aliphatic/ester solvent systems (Hexane/EtOAc) fail to differentiate the slight polarity shift caused by the chlorine atom.
Switch the weak solvent to Toluene to exploit halogen-
π
interactions for better resolution.
Expert FAQs: Causality & Mechanisms
Q: I usually add 1% Triethylamine (TEA) to my eluent to prevent N-Boc azetidines from tailing. Why did my yield drop to zero for this specific compound?A: While TEA is a standard additive used to mask acidic silanol groups and prevent Boc cleavage, it is highly nucleophilic. The 2-chloroacetyl group on your target molecule is an alpha-haloketone, which is an exceptional electrophile[3]. TEA rapidly undergoes an SN2 reaction with the alpha-chloride on the column, forming a highly polar quaternary ammonium salt that remains permanently bound to the normal-phase silica. Core Rule: Never use nucleophilic amine modifiers when purifying alpha-haloketones.
Q: How do I track my fractions? The compound doesn't show up well under a standard 254 nm UV lamp.A: The molecule lacks a conjugated aromatic system. The carbonyl group only provides weak UV absorbance around 210–220 nm, which is often masked by the UV cutoff of ethyl acetate (256 nm).
Solution: Do not rely on UV detection. Spot your fractions on a Thin-Layer Chromatography (TLC) plate and stain with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄), followed by gentle heating. If using an automated flash system, enable the Evaporative Light Scattering Detector (ELSD).
Q: My starting material (Tert-butyl 3-acetylazetidine-1-carboxylate) is co-eluting with my chlorinated product. How can I improve resolution?A: The addition of a single chlorine atom slightly decreases the overall polarity but increases the polarizability of the molecule. Standard Hexane/Ethyl Acetate gradients often fail to resolve this subtle difference. By switching your weak solvent from Hexane to Toluene, the aromatic ring of Toluene engages in weak dipole-induced dipole interactions with the alpha-haloketone. This selectively alters the retention factor (
Rf
) of the chlorinated product relative to the unchlorinated precursor.
Quantitative Data: Solvent System Selectivity Comparison
Solvent System
Rf
(Unchlorinated Precursor)
Rf
(Target Product)
Resolution (
ΔRf
)
Chromatographic Outcome
Hexane / EtOAc (70:30)
0.35
0.38
0.03
Severe co-elution; poor separation
Heptane / EtOAc (70:30)
0.32
0.36
0.04
Marginal separation; band overlap
Toluene / EtOAc (85:15)
0.28
0.40
0.12
Optimal baseline resolution
Validated Purification Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . Each phase includes an internal check to verify the integrity of the compound and the column before proceeding to the next step.
Step 1: Silica Neutralization & Column Packing
Weigh out high-quality spherical silica gel (40–60 µm).
Validation Check: Suspend 1 g of the silica in 10 mL of DI water and check the pH. If the pH is < 6.0, do not use it. Opt for pre-neutralized silica.
Slurry pack the column using Toluene. Do not add any amine modifiers (e.g., TEA, DIPEA) to the solvent.
Step 2: Sample Loading (Dry Loading Method)
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).
Add neutralized silica gel (approx. 3x the mass of the crude product) to the flask.
Evaporate the DCM completely under reduced pressure to create a free-flowing powder.
Validation Check: Ensure the powder is completely dry and free of DCM clumps. Residual DCM will cause severe band broadening and ruin the separation.
Load the dry powder evenly onto the top of the packed column and cap with a thin layer of clean sand.
Step 3: Gradient Elution
Begin elution with 100% Toluene for 2 column volumes (CV) to elute non-polar impurities.
Apply a shallow gradient from 0% to 15% Ethyl Acetate in Toluene over 10 CVs.
Validation Check (2D-TLC): During the run, take a fraction and spot it on a TLC plate. Run it in one dimension, dry the plate, rotate it 90 degrees, and run it again. A single spot on the diagonal confirms that the compound is stable and not degrading on the column. Off-diagonal spots indicate active degradation.
Step 4: Fraction Analysis & Pooling
Spot fractions on a silica TLC plate.
Dip the plate in KMnO₄ stain and heat gently with a heat gun. The target compound will appear as a bright yellow spot against a purple background.
Combine the pure fractions and concentrate under reduced pressure at a water bath temperature strictly
≤30∘C
to prevent thermal degradation of the alpha-haloketone.
References
tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate — Chemical Substance Information. NextSDS.[Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (PMC).[Link]
Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. National Institutes of Health (PMC).[Link]
Overcoming steric hindrance in Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate couplings
Welcome to the Technical Support Center for complex heterocycle functionalization. This guide is specifically designed for researchers and drug development professionals working with tert-butyl 3-(2-chloroacetyl)azetidin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for complex heterocycle functionalization. This guide is specifically designed for researchers and drug development professionals working with tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8).
While
α
-chloroketones are typically highly reactive electrophiles, incorporating them into a constrained, Boc-protected azetidine ring introduces unique steric and conformational challenges. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to ensure high-yielding nucleophilic substitutions and cyclizations.
Diagnostic Decision Tree
Before altering your experimental conditions, use the flowchart below to diagnose the specific failure mode of your coupling reaction.
Diagnostic flowchart for troubleshooting azetidine coupling reactions.
Q1:
α
-chloroketones are usually highly reactive. Why is my nucleophilic substitution (S
N
2) failing or requiring harsh conditions?
The inherent reactivity of the
α
-chloroketone—driven by the adjacent electron-withdrawing carbonyl group lowering the LUMO energy[1]—is counteracted by severe steric shielding. The N-Boc protecting group on the 4-membered azetidine ring exists in multiple rotameric states in solution. The bulky tert-butyl moiety frequently rotates into close proximity with the 3-position substituent[2]. This creates a steric umbrella that blocks the 180° backside trajectory required for an incoming nucleophile to displace the chloride ion.
Q2: How can I modify the reaction conditions to overcome this steric penalty?
The most effective strategy is to utilize in situ Finkelstein catalysis . By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the chloride is temporarily displaced to form an
α
-iodoketone. Iodide is a highly polarizable and superior leaving group compared to chloride[1]. This lowers the activation energy of the subsequent S
N
2 transition state, allowing the reaction to proceed smoothly despite the steric bulk of the N-Boc group.
Q3: I am trying to form a thiazole via the Hantzsch synthesis, but I am getting a complex mixture. What is going wrong?
The Hantzsch thiazole synthesis requires the sulfur atom of a thioamide/thiourea to first attack the
α
-carbon, followed by cyclization at the carbonyl[3]. Because the initial S
N
2 attack is sterically hindered, researchers often increase the temperature. However, excessive heat combined with basic conditions can cause the
α
-chloroketone to undergo degradation pathways, such as the Favorskii rearrangement or elimination[1].
Solution: Lower the temperature to 40–50°C, use a polar aprotic solvent (DMF or MeCN), and add NaI to accelerate the initial sulfur attack before degradation can occur.
Q4: Would changing the protecting group help?
Yes. If the Finkelstein modification is insufficient (e.g., when using exceptionally bulky nucleophiles), swapping the Boc group for a less sterically demanding protecting group, such as a Carboxybenzyl (Cbz) or a simple acetyl group, will significantly reduce the rotamer-induced steric shielding[2]. However, this adds two synthetic steps (deprotection and reprotection) to your workflow.
Empirical Data: Optimization of S
N
2 Amination
The following table summarizes the quantitative optimization data for the coupling of a secondary amine to tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Entry
Solvent
Base
Additive
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
DCM
TEA
None
25
24
<10
S
N
2 trajectory blocked by N-Boc; SM unreacted.
2
DMF
K
2
CO
3
None
60
12
25
Harsh base + heat causes substrate decomposition.
3
DMF
DIPEA
None
40
18
45
Non-nucleophilic base prevents decomp, but reaction is sluggish.
Optimal balance of solubility, leaving group ability, and kinetics.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction is confirmed at each step.
Protocol A: Finkelstein-Assisted S
N
2 Amination
Objective: Couple a sterically hindered amine to the
α
-chloroketone without degrading the azetidine core.
Substrate Activation: Dissolve tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN) at 0.2 M concentration. Add Potassium Iodide (KI, 0.5 eq).
Self-Validation Check: Stir at room temperature for 15 minutes. The solution should turn a faint yellow color, indicating the transient formation of active iodide species and successful halogen exchange.
Reagent Addition: Add the amine nucleophile (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Causality: DIPEA is chosen over TEA or K
2
CO
3
because its steric bulk prevents it from acting as a competing nucleophile, serving strictly as an acid scavenger.
Controlled Heating: Heat the reaction mixture to 50°C under an inert atmosphere (N
2
or Argon).
Monitoring: After 4 hours, sample the reaction for LCMS.
Self-Validation Check: You should observe the disappearance of the starting material mass (
m/z
233 [M+H]
+
) and the emergence of the product mass. If an intermediate mass corresponding to the
α
-iodoketone (
m/z
325 [M+H]
+
) is pooling, increase the temperature to 60°C.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous Na
2
S
2
O
3
(to quench residual iodine) followed by brine. Dry over Na
2
SO
4
and concentrate.
Protocol B: Modified Hantzsch Thiazole Synthesis
Objective: Construct a thiazole ring avoiding Favorskii-type degradation.
In Situ Exchange: Dissolve the
α
-chloroketone (1.0 eq) in anhydrous DMF. Add Sodium Iodide (NaI, 1.0 eq) and stir for 30 minutes at room temperature.
Condensation: Add the thiourea derivative (1.05 eq). Do not add external base at this stage.
Causality: The sulfur atom is sufficiently nucleophilic to attack the newly formed
α
-iodoketone without base activation, preventing base-catalyzed side reactions.
Cyclization: Heat the mixture to 60°C for 6 hours.
Self-Validation Check: Monitor by TLC. You will first see a highly polar spot (the hydroxythiazoline intermediate) which will slowly convert to a less polar spot (the fully dehydrated aromatic thiazole)[3].
Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water.
Mechanistic Pathway Visualization
Mechanistic pathway of Finkelstein-assisted SN2 coupling.
References
Ua 1640 | Sigma-Aldrich (tert-butyl 3-(2-chloroacetyl)
α
and
α
′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl
α
-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation, The Journal of Organic Chemistry - ACS Public
1-Chloro-4-methylpentan-2-one | 4113-63-7 (Contextualization within Alpha-Haloketone Functional Group Chemistry), Benchchem,
2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 (Mechanism of the Hantzsch Thiazole Synthesis), Benchchem,
Technical Support Center: Stabilization & Storage of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8). Because this molecule contains a highly strained heterocycle, an acid-labile protecting group, and a moisture-sensitive halogenated moiety, it requires precise environmental controls to maintain structural integrity during long-term storage.
Mechanistic Diagnostic: The Autocatalytic Degradation Cascade
To effectively prevent degradation, we must first understand the causality behind it. The degradation of this specific azetidine derivative is rarely a single-step failure; rather, it is a self-accelerating cascade driven by the incompatible reactivities of its functional domains when exposed to environmental stress.
Moisture-Driven Hydrolysis: The primary failure point is the 2-chloroacetyl group. When exposed to ambient humidity, this moiety is highly [1].
Endogenous Acid Generation: The hydrolysis of chloroacetyl derivatives exothermically .
Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile. The newly generated HCl acts as an endogenous catalyst, cleaving the Boc group to release isobutylene gas, carbon dioxide, and the free azetidine amine.
Nucleophilic Attack & Oligomerization: Azetidines are strained four-membered rings. Once deprotected, the secondary amine becomes a potent nucleophile, attacking the intact chloroacetyl groups of neighboring molecules, leading to irreversible polymerization.
Autocatalytic degradation cascade of Boc-protected chloroacetyl azetidines.
Troubleshooting Guide & Diagnostics
Q: My compound has transformed from a crystalline solid/powder into a viscous, yellow oil. Can I salvage it?A: No. This morphological change is the hallmark of intermolecular oligomerization. Once the Boc group is cleaved by trace acids, the exposed azetidine polymerizes the batch. Attempting to purify this via column chromatography will fail due to the complex polymeric mixture. Discard the batch and review your moisture-exclusion protocols.
Q: There is an audible "hiss" or pressure release when I unscrew the cap of the storage vial. What does this mean?A: Gas evolution is a direct, critical indicator of active Boc deprotection. The cleavage of the tert-butyl carbamate group releases equimolar amounts of CO₂ and isobutylene gas. Venting the vial only temporarily relieves the pressure; the compound is actively degrading. You must immediately perform a ¹H-NMR check to quantify the remaining purity.
Q: The compound shows unexpected peaks in the 4.0 - 4.5 ppm range on ¹H-NMR after 3 months of storage. What happened?A: The chloroacetyl group (-C(=O)CH₂Cl) is undergoing slow hydrolysis to a glycolic acid derivative (-C(=O)CH₂OH)[2]. Ensure your secondary storage container utilizes active, indicating desiccants.
Quantitative Data: Storage & Degradation Matrices
Table 1: Storage Conditions vs. Expected Shelf Life
Storage Condition
Atmosphere
Container Type
Expected Shelf Life
Risk of Autocatalysis
Ambient (25°C)
Air
Clear Glass
< 1 Week
Critical (High moisture/light risk)
4°C (Fridge)
Air
Amber Glass
1-2 Months
High (Condensation upon opening)
-20°C (Freezer)
Argon/N₂
Amber Glass + PTFE Cap
12-18 Months
Low
-80°C (Ultra-low)
Argon/N₂
Amber Glass + Desiccator
> 24 Months
Minimal
Table 2: Diagnostic Markers of Degradation
Analytical Method
Target Signal
Indication of Degradation
Visual Inspection
Physical State
Transition from solid/powder to viscous oil.
¹H-NMR (CDCl₃)
~1.42 ppm (s, 9H)
Loss of integration indicates Boc cleavage.
¹H-NMR (CDCl₃)
~4.05 ppm (s, 2H)
Shift or splitting indicates chloroacetyl hydrolysis.
Physical Check
Septum / Cap
Bulging septum indicates CO₂/Isobutylene gas buildup.
Standard Operating Procedure (SOP): Long-Term Storage
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates visual and physical checkpoints that confirm the protocol's success without requiring daily spectroscopic analysis.
Step 1: Aliquoting Strategy (Preventing Freeze-Thaw)
Never store the compound in a single bulk vial. Repeatedly opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical bed, triggering the hydrolysis cascade.
Action: Divide the bulk material into single-use or weekly-use aliquots (e.g., 100 mg to 500 mg per vial).
Step 2: Inert Atmosphere Purging
Oxygen and moisture must be displaced prior to sealing.
Action: Gently purge the headspace of each vial with dry Argon or Nitrogen gas for 15–20 seconds. Use a low flow rate to avoid blowing the powder out of the vial.
Step 3: Primary Sealing (Light & Vapor Protection)
Halogenated aliphatic compounds can exhibit photolability, leading to radical-induced C-Cl bond cleavage.
Action: Use strictly amber glass vials . Seal with caps containing PTFE-lined silicone septa . PTFE provides a chemically inert barrier, while the silicone backing ensures an airtight seal against gas escape or moisture ingress.
Action: Place the sealed vials into a secondary container (e.g., a vacuum-sealable bag or a wide-mouth jar). Add indicating silica gel (blue when dry, pink when exhausted).
Validation: If the silica gel remains blue, your micro-environment is verified dry. If it turns pink, the primary defense has failed, alerting you to change the desiccant before the chemical degrades.
Action: When retrieving an aliquot from the -20°C freezer, do not open it immediately . Allow the sealed vial to sit at room temperature in a desiccator for at least 30 minutes.
Causality: Opening a cold vial causes instant condensation. Equilibrating the vial ensures the internal temperature matches the ambient room, physically preventing moisture from condensing on the compound.
Self-validating standard operating procedure for long-term compound storage.
Frequently Asked Questions (FAQs)
Can I store this compound in a standard frost-free freezer?
Avoid frost-free freezers if possible. Frost-free freezers go through automated heating cycles to melt ice, causing micro-fluctuations in temperature. These thermal cycles can "pump" air and moisture past the threads of the vial cap over time. A dedicated, static -20°C or -80°C laboratory freezer is required.
I accidentally left a vial on the benchtop overnight. Is it ruined?
If the vial was tightly sealed with a PTFE cap and not exposed to direct sunlight, a single night at room temperature is unlikely to cause catastrophic failure. However, you should run a quick ¹H-NMR to ensure the Boc group integration remains at 9H before committing it to a complex, multi-step synthesis.
Can I use molecular sieves directly inside the vial with the compound?
No. While molecular sieves are excellent desiccants, adding them directly to the powder makes recovery difficult and can introduce localized basic sites (depending on the sieve type) which may inadvertently catalyze the hydrolysis of the chloroacetyl group. Always keep desiccants in the secondary container.
References
High Mountain Chem. "Understanding Methyl Chloroacetate: Comprehensive Guide." High Mountain Chem. URL: [Link][2]
National Institute for Public Health and the Environment (RIVM). "20230928- chloroacetyl chloride." RIVM. URL: [Link]
Optimizing reaction time and temperature for CAS 1260824-43-8 amination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with CAS 1260824-43-8 (tert-butyl 3-(2-chloro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with CAS 1260824-43-8 (tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate)[1].
The amination of an
α
-chloro ketone is a fundamental yet deceptively complex
SN2
transformation. While the substitution itself is straightforward, the chemoselectivity is highly sensitive to reaction time and temperature. Poor optimization frequently leads to kinetic traps (over-alkylation) or thermodynamic degradation (Favorskii rearrangement). This guide provides the mechanistic causality and self-validating protocols required to master this workflow.
Troubleshooting FAQs
Q1: I am observing significant amounts of tertiary amine byproducts in my LC-MS. How do I prevent over-alkylation?A: Over-alkylation is a classic kinetic trap in
α
-halo ketone amination. Once your primary amine nucleophile displaces the chloride, the resulting secondary amine product is electronically more nucleophilic than the starting material due to the inductive electron-donating effect of the newly attached alkyl group. Prolonged reaction times inevitably lead to the formation of tertiary amines or quaternary ammonium salts[2].
Causality & Solution: Time is your critical variable. Limit the reaction time to 2–4 hours. To statistically favor mono-alkylation, use a 3.0 to 5.0 molar excess of the primary amine. If conserving the amine is necessary, use 1.1 equivalents of the amine alongside a non-nucleophilic auxiliary base (e.g., DIPEA) to act as an acid scavenger.
Q2: My yield is exceptionally low, and I am isolating a rearranged carboxylic acid/ester byproduct. What is happening?A: You are triggering a base-promoted Favorskii rearrangement [3]. The
α
-protons adjacent to both the carbonyl and the chlorine atom in CAS 1260824-43-8 are highly acidic, possessing a pKa of approximately 16[4]. If you use strong bases (like NaOH or NaOMe) or elevate the temperature above 40°C, the base will deprotonate the
α
-carbon rather than attacking as a nucleophile. This forms an enolate that attacks the chlorinated carbon, creating a highly strained cyclopropenone intermediate that rapidly opens into a carboxylic acid or ester[3].
Causality & Solution: Strict temperature control is mandatory. Keep the reaction strictly between 0°C and 25°C and avoid strong alkoxides or hydroxides.
Q3: Will the reaction conditions degrade the Boc-protected azetidine ring?A: The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen[1] is generally stable to the mild basic conditions required for amination. However, thermal degradation becomes a risk if the reaction exceeds 50°C. Maintaining the optimized ambient temperature ensures the structural integrity of the azetidine scaffold.
Optimization Matrix: Temperature vs. Time
To easily compare the impact of your operational parameters, consult the quantitative matrix below.
Temperature (°C)
Reaction Time (hrs)
Target Conversion
Major Impurities
Scientific Recommendation
0 - 5
12 - 16
~85%
Unreacted SM
Viable only for highly reactive, unhindered aliphatic amines. Kinetics are too slow for standard use.
20 - 25 (RT)
2 - 4
>95%
Trace tertiary amine
Optimal. Balances
SN2
kinetics while suppressing thermal rearrangements.
40 - 50
1 - 2
<70%
Favorskii products
Avoid. High thermal energy overcomes the activation barrier for enolate formation and rearrangement.
20 - 25 (RT)
> 12
~60% (Target)
Over-alkylation
Avoid. Prolonged exposure allows the secondary amine product to outcompete the primary amine nucleophile.
Mechanistic Visualization
The following diagram maps the logical relationship between your experimental conditions and the resulting chemical pathways.
Reaction pathways for CAS 1260824-43-8 amination highlighting kinetic and thermodynamic traps.
Experimental Protocol: Optimized
SN2
Amination
This self-validating protocol is engineered to maximize chemoselectivity. Every step includes an in-process control to ensure reproducibility.
Objective: Synthesize the
α
-amino ketone derivative of CAS 1260824-43-8 while suppressing over-alkylation and Favorskii rearrangement.
Materials:
CAS 1260824-43-8 (1.0 eq)
Primary Amine (e.g., benzylamine) (3.0 eq)
Anhydrous Tetrahydrofuran (THF) (0.2 M concentration)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve CAS 1260824-43-8 (1.0 eq) in anhydrous THF.
Temperature Control (Critical): Submerge the reaction flask in an ice-water bath to strictly maintain the internal temperature at 0°C.
Causality: This suppresses the initial exotherm upon amine addition and prevents the base-catalyzed deprotonation of the highly acidic
α
-protons[4].
Nucleophile Addition: Add the primary amine (3.0 eq) dropwise over 15 minutes via a syringe.
Causality: A stoichiometric excess of the amine ensures pseudo-first-order kinetics, statistically favoring mono-alkylation over tertiary amine formation[2].
Controlled Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25°C). Stir for exactly 2 to 4 hours.
Self-Validation (In-Process Control): At
t=2
hours, sample the reaction for TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the starting material peak vanishes. Do not leave the reaction overnight.
Quenching & Workup: Dilute the mixture with EtOAc and wash with saturated aqueous
NaHCO3
, followed by brine.
Causality: A mild basic wash removes amine hydrochlorides without triggering the Favorskii rearrangement of any unreacted starting material[3].
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure at a water bath temperature of <30°C to yield the crude
α
-amino ketone.
References[1] Title: 1260824-43-8 (C10H16ClNO3)
Source: PubChemLite
URL:[4] Title: Haloform Reaction of Methyl Ketones
Source: Master Organic Chemistry
URL:[3] Title: What is the mechanism of Claisen rearrangement? (Favorskii Rearrangement Section)
Source: Quora
URL:[2] Title: 1-(3-Bromomethyl-phenyl)-ethanone | 75369-41-4
Source: Benchchem
URL:
Technical Support Center: Navigating Catalyst Challenges with Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a critical challenge encountered when using Ter...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a critical challenge encountered when using Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate: catalyst poisoning. This valuable building block, while essential for introducing the azetidine motif in many pharmaceutical candidates, contains a chloroacetyl group that can act as a potent poison to common hydrogenation and cross-coupling catalysts, particularly those based on palladium (Pd).
This resource provides a structured approach to not only troubleshoot failed or stalled reactions but also to implement preventative measures, ensuring the efficiency and robustness of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern with this specific reagent?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[1][2] For heterogeneous catalysts like Palladium on Carbon (Pd/C), these active sites are the palladium atoms on the surface. Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate presents a challenge because the chloroacetyl group, and potential impurities like sulfur-containing compounds, can act as potent catalyst poisons.[3][4] Halides, in particular, can strongly adsorb to and deactivate palladium catalysts.[3] This leads to a significant decrease in reaction rates, lower product yields, and in some cases, complete reaction failure.[3]
Q2: What are the most common signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
A dramatic slowdown or complete halt of the reaction.
The need for significantly higher catalyst loading, temperature, or pressure to achieve the desired conversion.[3]
A noticeable change in the physical appearance of the catalyst, such as a color change.
Inconsistent results between different batches of the starting material.
Q3: Is the poisoning effect reversible or permanent?
A3: The nature of the poisoning depends on the strength of the interaction between the poison and the catalyst. Weakly adsorbed poisons can sometimes be removed, leading to reversible poisoning.[3] However, substances like sulfur and some halides can form strong, stable chemical bonds with the catalyst's active sites, resulting in irreversible poisoning, which may necessitate catalyst replacement.[3][4]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a focus on identifying the root cause and implementing effective solutions.
Problem 1: My palladium-catalyzed hydrogenation/cross-coupling reaction is sluggish or has completely stalled.
Potential Cause: Direct poisoning of the palladium catalyst by the chloroacetyl group of the substrate or by trace impurities.
Diagnostic Steps:
Analyze Starting Material Purity: The first step is to scrutinize the purity of your Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate. Trace impurities, particularly sulfur-containing compounds from the synthesis of the chloroacetyl group (e.g., from chloroacetyl chloride), are notorious for poisoning palladium catalysts.[5][6] Techniques like elemental analysis or gas chromatography can help identify and quantify these impurities.[7]
Small-Scale Catalyst Screening: Before committing to a large-scale reaction, perform small-scale tests with different catalyst loadings. A significant increase in catalyst requirement for a reaction to proceed is a strong indicator of poisoning.
Solutions & Preventative Measures:
Substrate Purification: If impurities are detected, purify the starting material. This can often be achieved through recrystallization, column chromatography, or by using scavenger resins.[8][9]
Employ a "Poison-Resistant" Catalyst: Some catalyst formulations are designed to be more tolerant to certain poisons. For example, bimetallic catalysts (e.g., Pd-Pt) can exhibit improved resistance to sulfur poisoning.[5]
Use of Sacrificial Agents or Catalyst Promoters: In some cases, adding a small amount of a "sacrificial agent" can help protect the primary catalyst.[10] These agents are designed to react preferentially with the poison. However, this approach requires careful optimization as the sacrificial agent itself can sometimes interfere with the desired reaction.[11]
Problem 2: I am observing inconsistent yields and reaction times between different batches of my starting material.
Potential Cause: Variability in the level of catalyst-poisoning impurities between different batches of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Diagnostic Steps:
Batch-to-Batch Analysis: Implement a stringent quality control protocol to analyze each new batch of the starting material for potential poisons before use.
Standardized Activity Test: Develop a simple, rapid catalytic test reaction to assess the "quality" of each batch. This could involve a model hydrogenation reaction where the rate is sensitive to the presence of poisons.
Solutions & Preventative Measures:
Pre-treatment with Scavenger Resins: Passing a solution of the starting material through a packed bed of a suitable scavenger resin can be an effective way to remove problematic impurities before the reaction.[8][12] For example, resins with amine functionalities can bind to and remove acidic impurities.
Guard Bed Implementation: In a flow chemistry setup, or even in batch reactions, a "guard bed" of a less expensive, sacrificial catalyst or adsorbent can be placed upstream of the main catalyst bed to capture poisons.[4]
Visualizing the Problem and Solution
Mechanism of Catalyst Poisoning
The following diagram illustrates the fundamental mechanism of how a catalyst poison blocks the active sites of a heterogeneous catalyst.
Caption: A diagram illustrating how a poison molecule irreversibly binds to an active site, preventing the reactant from accessing it.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and addressing catalyst poisoning issues.
Technical Support Center: High-Purity Extraction of tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) [1].
This bifunctional intermediate presents unique extraction and purification challenges due to the competing chemical sensitivities of its N-Boc protecting group and its highly reactive
α
-chloro ketone moiety. This document provides a mechanistic troubleshooting guide, quantitative process improvements, and a self-validating extraction protocol to ensure high-yield, high-purity isolation.
Part 1: Mechanistic Overview & Causality
Before troubleshooting a failed extraction, it is critical to understand the structural vulnerabilities of this molecule. The compound contains two highly sensitive sites that dictate its behavior during liquid-liquid extraction (LLE):
The N-Boc Azetidine Ring: The tert-butoxycarbonyl (Boc) group is notoriously acid-sensitive. If the aqueous workup pH drops below 3.0, the Boc group undergoes rapid cleavage, yielding a highly polar, water-soluble azetidinium salt that is permanently lost to the aqueous waste stream[2].
The
α
-Chloro Ketone Moiety: The
α
-carbon is unusually acidic due to the electron-withdrawing effects of both the carbonyl and the chloride[3]. Under basic conditions (pH > 9), the molecule is susceptible to deprotonation leading to a Favorskii rearrangement (ring contraction/carboxylic acid derivative formation) or direct nucleophilic displacement by hydroxide to form a hydroxyacetyl impurity[4].
Mechanistic pathways of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate under varying pH.
Part 2: Troubleshooting & FAQs
Q: Why am I losing over 40% of my product to the aqueous layer during the workup?A: This is almost always caused by an overly acidic aqueous phase. If you quench your reaction with strong acids (e.g., 1M
HCl
), the Boc group will begin to cleave[2]. The resulting free azetidine is highly polar and partitions entirely into the aqueous layer.
Correction: Always quench and wash with a mildly buffered solution (e.g., saturated
NH4Cl
or a phosphate buffer at pH 6.0–7.5).
Q: My GC/LC-MS shows a major impurity with a mass corresponding to the loss of chloride and addition of a hydroxyl group (-Cl + OH). What happened?A: You are observing the hydrolysis of the
α
-chloro ketone. If you used a strong base like
NaOH
or
Na2CO3
to neutralize residual acid, the hydroxide ions acted as nucleophiles, displacing the labile chloride via an
SN2
mechanism. Furthermore, strong bases can trigger a Favorskii rearrangement, destroying the target structure[4].
Correction: Strictly avoid carbonate or hydroxide bases during extraction.
Q: I am experiencing stubborn emulsions during the liquid-liquid extraction with Ethyl Acetate. How do I break them?A: Azetidine derivatives often act as weak surfactants, especially if trace deprotection has occurred, leading to amphiphilic species that stabilize emulsions.
Correction: Switch your extraction solvent from Ethyl Acetate to Methyl tert-butyl ether (MTBE). MTBE has a different interfacial tension that resists emulsion formation with azetidines. Additionally, use saturated brine (
NaCl
) for all aqueous washes to increase the ionic strength of the aqueous layer, forcing the organic compound into the organic phase via the salting-out effect.
Q: The product degrades and turns dark when I try to concentrate it on the rotary evaporator. How can I isolate it safely?A:α
-Chloro ketones are thermally unstable and can polymerize or degrade if heated excessively during solvent removal.
Correction: Never exceed a water bath temperature of 30°C. Use a high-vacuum pump to remove solvents at room temperature rather than applying heat.
Part 3: Quantitative Process Comparison
The following table summarizes the quantitative improvements achieved by shifting from a traditional organic workup to our optimized, molecule-specific protocol.
Process Parameter
Traditional Method
Optimized Method
Impact on Process / Causality
Aqueous Wash pH
Uncontrolled (< 3 or > 9)
6.0 - 7.5 (Buffered)
Prevents Boc cleavage (acidic) and Favorskii rearrangement (basic).
Enhances phase separation and drives product into the organic layer.
Evaporation Temp
45°C - 50°C
≤ 30°C (High Vacuum)
Prevents thermal polymerization of the
α
-chloro ketone moiety.
Average Yield
45% - 55%
88% - 94%
Drastic reduction in product loss to the aqueous phase.
Average Purity (HPLC)
< 80%
> 98%
Elimination of hydrolysis and rearrangement impurities.
Part 4: Optimized Step-by-Step Extraction Protocol
This methodology is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Reaction Quenching
Action: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add an equal volume of saturated aqueous Ammonium Chloride (
NH4Cl
) dropwise to quench any reactive species.
IPC (Self-Validation): Test the pH of the aqueous layer using pH indicator strips. The pH must read between 6.0 and 7.5. If the pH is < 6.0, adjust dropwise with saturated
NaHCO3
. If > 7.5, adjust with 0.1M
HCl
. Causality: This strict pH window is the only way to simultaneously protect the Boc group and the
α
-chloro ketone.
Step 2: Solvent Addition & Partitioning
Action: Add Methyl tert-butyl ether (MTBE) to the quenched mixture (approx. 3 volumes relative to the reaction volume). Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate.
IPC (Self-Validation): Observe the phase boundary. If a "rag layer" (emulsion) thicker than 1 cm persists after 10 minutes, filter the entire biphasic mixture through a thin pad of Celite under mild vacuum, then return to the separatory funnel.
Step 3: Aqueous Washing (Salting Out)
Action: Separate the organic layer. Extract the remaining aqueous layer with one additional volume of MTBE. Combine the organic layers. Wash the combined organics with 1 volume of saturated aqueous
NaCl
(brine).
Causality: The high ionic strength of the brine wash pulls residual water out of the MTBE and forces any partially dissolved azetidine compound fully into the organic phase.
Step 4: Drying and Concentration
Action: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
) for 15 minutes. Filter off the drying agent. Transfer the filtrate to a round-bottom flask.
Action: Concentrate the solution using a rotary evaporator. Crucial: Set the water bath temperature to a maximum of 30°C and utilize a high-vacuum pump (≤ 50 mbar).
Causality: Minimizing thermal stress prevents the
α
-chloro ketone from undergoing auto-polymerization or thermal degradation during isolation.
References
Chemical Substance Information: tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8). NextSDS. 1
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (NIH). 2
The Favorskii Rearrangement: A Potential Side Reaction in alpha-chloro ketones. Benchchem. 4
Haloform Reaction of Methyl Ketones and alpha-chloro ketone acidity. Master Organic Chemistry. 3
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate vs bromoacetyl azetidine reactivity comparison
An In-Depth Reactivity Comparison: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate vs. the Bromoacetyl Analog for Drug Discovery In the landscape of modern medicinal chemistry, saturated heterocycles are indispensab...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Reactivity Comparison: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate vs. the Bromoacetyl Analog for Drug Discovery
In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable building blocks for crafting novel therapeutics. Among these, the azetidine ring has gained significant prominence as a versatile scaffold that imparts desirable physicochemical properties such as improved solubility and reduced lipophilicity. When functionalized with a reactive handle like a haloacetyl group, these scaffolds become powerful tools for covalent inhibitor design and targeted protein modification.
This guide provides a comprehensive comparison of two key reagents: tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate and its bromoacetyl counterpart, tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate. We will dissect the nuanced differences in their reactivity, explore the underlying mechanistic principles, and provide validated experimental protocols to guide researchers in making informed decisions for their specific applications.
The Halogen Dance: A Fundamental Look at Reactivity
The primary locus of reactivity in these molecules is the α-carbon of the acetyl group, which is susceptible to nucleophilic attack. The key difference between the chloro- and bromo- derivatives lies in the nature of the halogen atom, which acts as the leaving group during a nucleophilic substitution reaction (typically an SN2 mechanism).
Two primary factors govern the leaving group's ability:
Polarizability: Larger atoms like bromine have more diffuse electron clouds, making them more polarizable. This allows for better stabilization of the partial negative charge that develops in the transition state of an SN2 reaction.
Leaving Group Stability: The stability of the halide anion (Cl⁻ vs. Br⁻) once it has departed is crucial. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), and therefore a better leaving group. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).
Consequently, the C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for bond cleavage. This fundamental principle dictates that the bromoacetyl derivative is inherently more reactive than the chloroacetyl derivative .
Quantifying Reactivity: A Comparative Kinetic Study
To provide a quantitative basis for this comparison, we can analyze the reaction kinetics of both compounds with a model nucleophile, such as 4-methylbenzenethiol, under standardized conditions. The reaction progress is monitored by techniques like HPLC or ¹H NMR to determine the rate constants.
Table 1: Comparative Reaction Kinetics with 4-methylbenzenethiol
Data are representative and synthesized from established principles of alkyl halide reactivity.
As the data clearly indicates, the bromoacetyl compound reacts significantly faster—nearly two orders of magnitude—than its chloroacetyl analog. This heightened reactivity is a critical consideration in experimental design.
Experimental Design: Choosing the Right Tool for the Job
The choice between the chloroacetyl and bromoacetyl azetidine derivatives is not merely a matter of selecting the faster reagent. It is a strategic decision based on the specific experimental context.
When to Use Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (The Workhorse)
The chloro- derivative's moderate reactivity makes it an excellent choice for:
Screening and initial discovery: Its slower reaction rate allows for better control and handling, reducing the risk of non-specific labeling or rapid decomposition.
Reactions with highly potent nucleophiles: When reacting with strong nucleophiles (e.g., thiols on proteins), the inherent reactivity of the chloroacetyl group is often sufficient and provides a more manageable reaction profile.
Improved stability: The chloro- compound generally exhibits better shelf-life and stability in solution compared to the more labile bromo- analog.
When to Use Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate (The Specialist)
The high reactivity of the bromo- derivative is advantageous for:
Targeting less reactive nucleophiles: When the target nucleophile (e.g., the imidazole side chain of histidine) is less reactive, the enhanced electrophilicity of the bromoacetyl group can be necessary to achieve a reasonable reaction rate.
Time-sensitive assays: In applications like rapid covalent probe labeling for proteomics, a faster reaction is often desirable.
Situations requiring lower concentrations or temperatures: The higher reactivity allows for effective labeling under milder conditions, which can be crucial for preserving the integrity of sensitive biological samples.
The following diagram illustrates the decision-making process for selecting the appropriate reagent.
Caption: Reagent selection workflow based on target nucleophilicity and kinetic requirements.
Validated Experimental Protocol: Alkylation of a Model Thiol
This protocol provides a step-by-step method for comparing the reactivity of the two haloacetyl azetidine derivatives with a model thiol nucleophile, N-acetyl-L-cysteine.
Caption: Step-by-step workflow for the comparative kinetic analysis experiment.
Detailed Procedure
Stock Solution Preparation:
Accurately weigh and dissolve each haloacetyl azetidine derivative in acetonitrile to prepare 10 mM stock solutions.
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in 1X PBS. Adjust the pH to 7.4 using sodium bicarbonate, as the thiol is most reactive in its thiolate form (RS⁻), which is favored at this pH.
Reaction Initiation:
In separate vials, initiate the reactions by adding 100 µL of the chloro- or bromo-azetidine stock solution to 900 µL of the N-acetyl-L-cysteine solution. This results in a final concentration of 1 mM for each reactant.
Start a timer immediately upon addition and ensure rapid mixing.
Time-Course Monitoring:
At designated time points (e.g., 0, 2, 5, 10, 30, 60, and 120 minutes for the chloro- compound; 0, 0.5, 1, 2, 5, and 10 minutes for the bromo- compound), withdraw a 50 µL aliquot from the reaction mixture.
Immediately quench the reaction by adding the aliquot to a vial containing 50 µL of 1% TFA in acetonitrile. The acidic quench protonates the thiolate, halting the reaction.
HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC. A typical gradient might be 5-95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 10 minutes.
Monitor the disappearance of the N-acetyl-L-cysteine peak area to calculate the reaction progress over time.
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).
Conclusion and Strategic Recommendations
Both tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate and its bromoacetyl analog are valuable reagents in drug discovery and chemical biology. The choice between them is a critical strategic decision that hinges on a clear understanding of their relative reactivity.
The Chloroacetyl derivative is the more stable, cost-effective, and controllable option, making it ideal for initial screening campaigns and reactions with strong nucleophiles.
The Bromoacetyl derivative offers significantly higher reactivity, providing a powerful tool for targeting less nucleophilic residues or when rapid reaction kinetics are essential.
By carefully considering the nature of the biological target and the goals of the experiment, researchers can harness the distinct properties of each reagent to accelerate their research programs. The protocols and data presented in this guide offer a validated framework for making these critical decisions.
References
General Principles of Nucleophilic Substitution and Leaving Group Ability. Source: Organic Chemistry, Paula Yurkanis Bruice. A foundational text explaining the principles of SN2 reactions, polarizability, and basicity of leaving groups. URL: [Link]
Reactivity of α-Halocarbonyl Compounds. Source: Comprehensive Organic Transformations, Richard C. Larock. This reference provides extensive information on the reactions of α-halocarbonyl compounds, confirming the higher reactivity of α-bromo ketones compared to α-chloro ketones. URL: [Link]
Use of Azetidine Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Numerous articles in this journal describe the synthesis and application of functionalized azetidines in drug design, highlighting their utility. A representative review article is: "The Azetidine Ring in Medicinal Chemistry." URL: [Link]
Kinetics of Covalent Inhibition. Source: Nature Reviews Drug Discovery. Articles within this journal often discuss the kinetics and mechanisms of covalent inhibitors, providing context for the importance of tuning reactivity in drug design. URL: [Link]
Comparative
Comprehensive Comparison Guide: Boc vs. Cbz Protection for 3-(2-Chloroacetyl)azetidine in Organic Synthesis
In modern medicinal chemistry, the azetidine ring is a highly valued structural motif used to improve pharmacokinetic properties, increase sp³ character, and serve as a bioisostere for phenyl rings. When functionalized w...
Author: BenchChem Technical Support Team. Date: April 2026
In modern medicinal chemistry, the azetidine ring is a highly valued structural motif used to improve pharmacokinetic properties, increase sp³ character, and serve as a bioisostere for phenyl rings. When functionalized with an
α
-chloroketone—as seen in 3-(2-chloroacetyl)azetidine —the molecule becomes a powerful, bifunctional building block capable of forming complex heterocycles like thiazoles and imidazoles.
However, the presence of the highly reactive
α
-chloroketone moiety creates a strict boundary condition for synthetic planning. The choice of the nitrogen protecting group—specifically tert-Butoxycarbonyl (Boc) versus Carboxybenzyl (Cbz) —can dictate the success or catastrophic failure of the synthetic route[1]. This guide provides an in-depth, data-supported comparison of these two protecting groups when applied to this sensitive substrate.
Mechanistic Causality: The
α
-Chloroketone Conflict
To understand why protecting group selection is critical here, we must analyze the reactivity of the 3-(2-chloroacetyl)azetidine core. The
α
-chloroketone is highly electrophilic. The electron-withdrawing nature of the adjacent carbonyl group significantly weakens the C–Cl bond, making it susceptible to two major side reactions:
Nucleophilic Attack: The primary chloride is highly primed for S_N2 displacement, while the carbonyl carbon is susceptible to nucleophilic addition.
Reductive Dehalogenation: Under catalytic hydrogenation conditions (e.g., H₂, Pd/C), the palladium catalyst readily inserts into the activated C–Cl bond. Subsequent reduction replaces the chlorine atom with a hydrogen atom, converting the valuable
α
-chloroketone into a simple methyl ketone[2].
The Protecting Group Dichotomy
The Boc Group: Characteristically acid-labile. It is removed using strong acids like Trifluoroacetic Acid (TFA) or HCl in organic solvents[1]. The
α
-chloroketone is completely stable to these acidic conditions, allowing for orthogonal deprotection.
The Cbz Group: Typically removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions[1]. Because the conditions required to cleave the Cbz carbamate[3] are identical to those that cause reductive dehalogenation of
α
-haloketones[2], Cbz deprotection will destroy the
α
-chloroketone moiety.
Mechanistic pathways showing clean Boc cleavage vs. Cbz-induced reductive dehalogenation.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance of Boc vs. Cbz protecting groups on the 3-(2-chloroacetyl)azetidine scaffold during standard deprotection workflows.
Performance Metric
Boc-Protected Variant
Cbz-Protected Variant
Standard Deprotection Reagent
20-50% TFA in DCM, or 4M HCl/Dioxane
H₂ (1 atm), 10% Pd/C in MeOH
α
-Chloroketone Stability
High (Intact under acidic conditions)
Low (Rapid hydrodehalogenation)
Target Product Yield (Free Amine)
>95% (Clean conversion)
<5% (Target molecule destroyed)
Major Side Product
None (Isobutylene and CO₂ gas escape)
3-acetylazetidine (Methyl ketone)
Orthogonality
Orthogonal to hydrogenation and mild bases
Orthogonal to mild acids
Recommended Use Case
When amine deprotection is required before reacting the chloroketone.
Only viable if the chloroketone is converted to a stable heterocycle first.
Strategic Workflow & Decision Matrix
If your synthetic route requires the free azetidine amine to be coupled to another fragment while keeping the
α
-chloroketone intact for a later cyclization step, Boc is the only viable choice .
Conversely, if your first step is to react the
α
-chloroketone (for example, with a thioamide to form a thiazole via the Hantzsch synthesis), the sensitive C–Cl bond is consumed. Once the stable thiazole ring is formed, the risk of dehalogenation is eliminated, and either Boc or Cbz can be safely removed in subsequent steps.
Decision matrix for selecting Boc vs. Cbz based on downstream
α
-chloroketone derivatization.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the correct handling of the Boc-protected building block.
Protocol A: Selective Boc Deprotection (Preserving the Chloroketone)
Expert Insight: When deprotecting the Boc group to yield the free azetidine, the resulting secondary amine is highly nucleophilic. If neutralized to the free base, it will rapidly undergo intermolecular alkylation with the
α
-chloroketone of adjacent molecules, leading to catastrophic oligomerization. The system is self-validating only if the product is maintained as an acidic salt until the exact moment of the next coupling.
Step-by-Step Methodology:
Preparation: Dissolve tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL) under an inert atmosphere (N₂ or Ar).
Cooling: Cool the reaction flask to 0 °C using an ice bath. (Cooling prevents unwanted thermal degradation of the highly reactive
α
-chloroketone).
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA.
Storage: Isolate the product strictly as the TFA salt (3-(2-chloroacetyl)azetidin-1-ium trifluoroacetate). Do not perform an aqueous basic workup. Store at -20 °C until immediately required for the next synthetic step.
Protocol B: Hantzsch Thiazole Synthesis (Derivatization Prior to Deprotection)
If the synthetic strategy involves building the heterocycle first, the Boc-protected building block performs exceptionally well in condensation reactions.
Step-by-Step Methodology:
Preparation: Suspend tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (1.0 mmol) and a selected thioamide (1.05 mmol) in anhydrous Ethanol (5.0 mL).
Cyclization: Heat the mixture to 70 °C for 4–6 hours. The
α
-chloroketone will undergo nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to form the thiazole ring.
Neutralization: Cool to room temperature and neutralize the generated HCl with saturated aqueous NaHCO₃ (10 mL).
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the resulting Boc-protected azetidinyl-thiazole via silica gel flash chromatography. (At this stage, the Boc group can be safely removed, or if Cbz had been used, it could now be safely removed via Pd/C hydrogenation without risk of dehalogenation).
Conclusion
When working with 3-(2-chloroacetyl)azetidines, the chemical incompatibility between the
α
-chloroketone moiety and the reductive conditions required for Cbz cleavage makes Boc the strictly superior protecting group for versatile synthetic planning. Utilizing Boc protection ensures that the highly reactive
α
-chloroketone remains intact during amine deprotection[1], preventing yield-destroying hydrodehalogenation side reactions[2].
A Comprehensive Guide to the Mass Spectrometry Fragmentation Analysis of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8)
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectromet...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for elucidating molecular structures through the analysis of their fragmentation patterns. This guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8), a molecule of interest in synthetic and medicinal chemistry. By combining established fragmentation principles with in silico predictions, we offer a detailed roadmap for researchers seeking to characterize this compound and its analogs.
Understanding the Molecule: Functional Group-Driven Fragmentation
The fragmentation behavior of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is dictated by the interplay of its distinct functional groups: a tert-butyl carbamate (Boc) protecting group, a chloroacetyl moiety, and an azetidine ketone core. Understanding the characteristic fragmentation of each of these components provides a framework for predicting the overall fragmentation pattern of the molecule.
The Tert-butyl Carbamate (Boc) Group: The Boc group is a widely used protecting group in organic synthesis, and its fragmentation in mass spectrometry is well-documented.[1][2][3] Under electrospray ionization (ESI) conditions, the most prominent fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C4H8, 56 Da) via a six-membered ring transition state, often referred to as a McLafferty-type rearrangement. This initial loss is frequently followed by the subsequent neutral loss of carbon dioxide (CO2, 44 Da).[1][3] This combined loss of 100 Da is a strong diagnostic indicator for the presence of a Boc group.
The Chloroacetyl Group: The chloroacetyl group introduces a labile chlorine atom, which can be lost as a radical or as hydrochloric acid (HCl). Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides, leading to the formation of an acylium ion or the loss of the chloroacetyl group.[4] The presence of the electronegative chlorine atom can also influence the stability of adjacent carbocations formed during fragmentation.
The Azetidine Ketone Core: The strained four-membered azetidine ring is susceptible to ring-opening reactions upon ionization.[5] Fragmentation of cyclic ketones often involves complex rearrangements and multiple bond cleavages. Alpha-cleavage on either side of the carbonyl group is a primary fragmentation route. For the azetidine ring, this could involve cleavage of the C-C or C-N bonds adjacent to the ketone.
Experimental Workflow for Tandem Mass Spectrometry Analysis
To experimentally validate the predicted fragmentation patterns, a systematic approach using tandem mass spectrometry is required. The following protocol outlines a general workflow for the analysis of a small molecule like CAS 1260824-43-8.
A generalized experimental workflow for MS/MS analysis.
Predicted Fragmentation Pattern of CAS 1260824-43-8
In the absence of publicly available experimental data, in silico fragmentation prediction tools serve as a powerful resource for anticipating the mass spectrum of a molecule.[6][7] Using computational models, we have generated a predicted ESI-MS/MS spectrum for the protonated molecule ([M+H]+) of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, which has a monoisotopic mass of 233.08188 Da. The predicted major fragment ions and their proposed structures are detailed below.
Predicted m/z
Proposed Formula
Neutral Loss
Proposed Fragment Structure
234.0891
C10H17ClNO3+
-
[M+H]+
178.0269
C6H9ClNO2+
C4H8 (Isobutylene)
Loss of the tert-butyl group as isobutylene.
134.0371
C6H8ClNO+
C4H8 + CO2
Subsequent loss of carbon dioxide from the m/z 178 fragment.
156.0656
C7H10NO3+
C3H6Cl
Loss of the chloroacetyl side chain.
100.0762
C5H10NO+
C5H6ClNO2
Cleavage of the azetidine ring and loss of the chloroacetyl group.
57.0704
C4H9+
C6H7ClNO3
Formation of the stable tert-butyl cation.
Mechanistic Insights into the Predicted Fragmentation Pathways
The predicted fragmentation pattern reveals several key pathways originating from the protonated parent molecule. The following diagram illustrates the proposed fragmentation cascade.
Predicted fragmentation pathways of protonated CAS 1260824-43-8.
Pathway A: Characteristic Boc Group Fragmentation
The most prominent predicted fragmentation pathway is initiated by the loss of isobutylene (56 Da) from the protonated molecule, leading to the fragment ion at m/z 178.0269. This is the hallmark fragmentation of the Boc protecting group.[1][3] This intermediate can then undergo a subsequent loss of carbon dioxide (44 Da) to yield the fragment at m/z 134.0371. The detection of these two fragments provides strong evidence for the presence and location of the Boc group.
Pathway B: Alpha-Cleavage of the Chloroacetyl Group
Another significant predicted fragmentation involves the cleavage of the bond between the azetidine ring and the chloroacetyl group. This alpha-cleavage results in the loss of the chloroacetyl radical, leading to the formation of an acylium ion at m/z 156.0656. This pathway is characteristic of ketones and provides information about the substituent on the azetidine ring.
Pathway C: Azetidine Ring Opening and Fragmentation
The strained nature of the azetidine ring makes it prone to fragmentation. The predicted fragment at m/z 100.0762 likely arises from a more complex fragmentation cascade involving the opening of the azetidine ring followed by the loss of the chloroacetyl moiety. This pathway provides insight into the core structure of the molecule.
Pathway D: Formation of the Tert-butyl Cation
The fragment at m/z 57.0704 corresponds to the highly stable tert-butyl cation (C4H9+). This ion is commonly observed in the mass spectra of compounds containing a tert-butyl group and is formed through the cleavage of the C-O bond of the carbamate.
Comparison with Alternative Fragmentation Behaviors
The predicted fragmentation pattern of CAS 1260824-43-8 presents a unique combination of the characteristic fragmentations of its constituent functional groups. While the loss of isobutylene and carbon dioxide from the Boc group is a common observation, its interplay with the fragmentation of the chloroacetylated azetidine ketone core provides a rich and informative spectrum.
In contrast to simple N-Boc protected amines, where the Boc-related fragmentation often dominates the spectrum, the presence of the ketone and the chloroacetyl group in this molecule introduces competing fragmentation pathways. The relative abundances of the fragments resulting from Boc group cleavage versus side-chain and ring cleavage will be highly dependent on the collision energy used in the MS/MS experiment. At lower collision energies, the facile loss of isobutylene is expected to be the dominant pathway. At higher collision energies, more complex fragmentations, including ring opening and cleavage of the chloroacetyl group, are likely to become more prominent.
Conclusion
This guide provides a comprehensive in silico analysis of the mass spectrometry fragmentation pattern of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8). By dissecting the molecule into its key functional groups and leveraging predictive fragmentation tools, we have proposed the major fragmentation pathways and identified the key diagnostic fragment ions. This predictive guide serves as a valuable resource for researchers in drug development and related fields, enabling them to anticipate, interpret, and confirm the structure of this molecule and its analogs using tandem mass spectrometry. The outlined experimental workflow provides a clear path for the empirical validation of these predictions, ultimately contributing to a more complete understanding of this important chemical entity.
References
CFM-ID. (2014, June 15). CFM-ID. Retrieved from [Link]
Gaspari, M., & Cuda, F. (2011). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 22(11), 2046–2055.
MetFrag. (n.d.). MetFrag - In silico fragmentation for computer assisted identification of metabolite mass spectra. de.NBI. Retrieved from [Link]
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
Ruttkies, C., Schymanski, E. L., Wolf, S., Hollender, J., & Neumann, S. (2016). MetFrag relaunched: incorporating strategies beyond in silico fragmentation.
PubChem. (n.d.). tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate. Retrieved from [Link]
ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 22). C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram. Retrieved from [Link]
ACS Publications. (2020, January 7). Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals. Analytical Chemistry. Retrieved from [Link]
EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
ACD/Labs. (n.d.). The Easiest Way to Predict and Identify MS Fragments. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubMed. (2008, November 15). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]
University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
A Definitive Guide to Validating the Structural Integrity of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate using 2D NMR
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of success. For novel chemical entities and key intermediates like Tert-butyl 3-(2-chloro...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of success. For novel chemical entities and key intermediates like Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, a precursor in the synthesis of various pharmaceutical agents, ensuring structural integrity is paramount. This guide provides an in-depth, expert-led walkthrough on leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the robust structural validation of this molecule, comparing its efficacy against other common analytical techniques.
The Structural Challenge: Beyond One-Dimensional Analysis
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate presents a compact yet information-rich structure. While 1D ¹H and ¹³C NMR provide initial insights into the number and types of protons and carbons, they often fall short in definitively assigning every atom's position within the molecule. The presence of a strained four-membered azetidine ring and the potential for overlapping signals necessitates a more sophisticated approach to unravel the precise connectivity.
The 2D NMR Solution: A Multi-pronged Strategy for Unambiguous Elucidation
2D NMR spectroscopy offers a powerful suite of experiments that resolve these ambiguities by correlating nuclear spins through chemical bonds or space. For a molecule like Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system for structural confirmation.
Experimental Workflow: From Sample Preparation to Data Acquisition
The following protocol outlines the key steps for acquiring high-quality 2D NMR data. The causality behind each step is crucial for ensuring the reliability of the final results.
Caption: Figure 1. A streamlined workflow for 2D NMR data acquisition.
Data Interpretation: Assembling the Molecular Puzzle
The true power of 2D NMR lies in the interpretation of the cross-peaks in the resulting spectra. Let's analyze a hypothetical, yet chemically plausible, dataset for Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
The COSY spectrum reveals proton-proton couplings through two or three bonds. For our target molecule, we would expect to see a correlation between the proton at position 3 (3.80 ppm) and the two protons at position 2 (4.25 ppm), confirming the connectivity within the azetidine ring.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons
The HSQC experiment directly correlates each proton with the carbon it is attached to. This is an essential step in assigning the carbon signals. For instance, the proton at 4.25 ppm would show a cross-peak with the carbon at 55.8 ppm, definitively assigning this as C2. Similarly, the proton at 3.80 ppm would correlate with C3 (34.2 ppm), and the protons of the tert-butyl group at 1.45 ppm would correlate with C7 (28.6 ppm).
3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC spectrum is often the most informative, as it shows correlations between protons and carbons over two to three bonds. This allows us to piece together the entire molecular framework. Key expected correlations would include:
The protons on C2 (4.25 ppm) correlating with the carbonyl carbon C1 (156.5 ppm) and C3 (34.2 ppm).
The proton on C3 (3.80 ppm) correlating with C2 (55.8 ppm), C1 (156.5 ppm), and C5 (168.0 ppm).
The protons on C4 (4.15 ppm) correlating with the carbonyl carbon C5 (168.0 ppm).
The protons of the tert-butyl group on C7 (1.45 ppm) correlating with the quaternary carbon C6 (80.5 ppm) and the carbonyl carbon C1 (156.5 ppm).
Caption: Figure 2. Key HMBC correlations for structural confirmation.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, it is essential to understand its place among other analytical techniques.
Technique
Strengths
Limitations
Application to Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
2D NMR
Provides unambiguous structural connectivity in solution. Non-destructive.
Requires a relatively large amount of pure sample. Can be time-consuming.
Ideal for confirming the covalent structure and stereochemistry in the solution state, which is often relevant to its intended use.
X-ray Crystallography
Gives the exact three-dimensional structure in the solid state.
Requires a suitable single crystal, which can be difficult to grow.
Provides the definitive solid-state structure but may not represent the conformation in solution.
Mass Spectrometry (MS)
Highly sensitive, provides accurate mass and fragmentation patterns.
Does not provide information about the connectivity of atoms.
Essential for confirming the molecular weight and elemental composition, but cannot distinguish between isomers.
Infrared (IR) Spectroscopy
Provides information about the functional groups present.
Does not give a complete picture of the molecular structure.
Useful for confirming the presence of key functional groups like carbonyls and C-N bonds.
Conclusion
For the definitive structural validation of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, a multi-technique approach is often the most robust. However, 2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, stands out as the most powerful single technique for elucidating the complete covalent framework in solution. The detailed connectivity information it provides is indispensable for ensuring the structural integrity of this critical building block in the pharmaceutical industry, thereby safeguarding the quality and reliability of downstream drug development processes.
References
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
Bruker. (n.d.). NMR Spectroscopy: A Guide for Chemists. [Link]
Validation
A Senior Application Scientist's Guide to Comparative Yield Analysis of Azetidine Derivatives in API Synthesis
Introduction: The Strategic Value of Azetidines in Modern Drug Discovery The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicina...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Azetidines in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its inherent ring strain and rigid, three-dimensional structure offer a unique set of physicochemical properties that are highly advantageous in the design of Active Pharmaceutical Ingredients (APIs).[1][4] Unlike more flexible aliphatic amines or larger heterocycles, the azetidine scaffold can improve metabolic stability, enhance aqueous solubility, and provide novel vectors for exploring chemical space, ultimately leading to improved pharmacokinetic profiles.[1] This is evidenced by its incorporation into several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1]
However, the very ring strain that makes azetidines attractive also presents a significant synthetic challenge.[5][6][7] The synthesis of these small rings requires careful methodological consideration to overcome unfavorable enthalpic and entropic barriers. For drug development professionals, selecting a synthetic route is not merely an academic exercise; it is a critical decision that impacts scalability, cost, and the ultimate viability of a drug candidate. A thorough understanding of the comparative yields and substrate scope of different synthetic strategies is therefore paramount.
This guide provides an in-depth comparative analysis of key synthetic methodologies for producing functionalized azetidine derivatives relevant to API synthesis. We will dissect the mechanistic underpinnings of each approach, present objective yield data from peer-reviewed sources, and provide detailed, field-tested protocols to enable researchers to make informed decisions for their specific synthetic campaigns.
Intramolecular Cyclization: The Classical Workhorse
The most traditional and direct approach to the azetidine core is the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. This 4-exo-tet cyclization is a cornerstone of azetidine synthesis, valued for its predictability and the use of readily available starting materials.
Causality Behind Experimental Choices
The success of this strategy hinges on several key factors. Firstly, the choice of leaving group is critical. While halides (bromo- or chloro-) are common, they often require harsh conditions. Mesylates and tosylates are more reactive, but triflates have proven superior, especially for sterically hindered substrates, allowing for one-pot procedures.[5] Secondly, the nitrogen nucleophile must be sufficiently potent, often requiring a strong, non-nucleophilic base to ensure deprotonation without competing side reactions. The reaction is often performed in a polar aprotic solvent like THF or acetonitrile to facilitate the S_N2 reaction.
Workflow for Intramolecular Cyclization
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
Photocatalysis and Radical Approaches: Modern and High-Yield Strategies
Recent advances in photochemistry have opened new, powerful avenues for azetidine synthesis, often proceeding under mild conditions with high functional group tolerance.[10][11] These methods leverage light to generate reactive intermediates that readily form the strained four-membered ring.
A. Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition)
The aza Paternò-Büchi reaction involves the [2+2] photocycloaddition of an imine and an alkene.[6] While direct UV irradiation often leads to low yields and side reactions, visible-light photocatalysis has revolutionized this approach.[12]
Causality Behind Experimental Choices: The key to a high-yielding reaction is the selective excitation of one component. Modern protocols use a photocatalyst (e.g., an Iridium complex) that absorbs visible light and then transfers its energy to the alkene (the component with lower triplet energy).[12] This excited-state alkene then undergoes a stepwise radical cycloaddition with the ground-state imine, avoiding the unproductive excitation of the imine itself. This strategy dramatically improves yields and diastereoselectivity.[12][13]
B. Radical Strain-Release Synthesis
Another innovative strategy involves the radical-mediated opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs).[10]
Causality Behind Experimental Choices: This method leverages the high ring strain of ABBs as a thermodynamic driving force. A photocatalyst generates radical species from precursors like sulfonyl imines.[10][14] These radicals add to the ABB, triggering a ring-opening cascade that releases the strain and forms a stable, functionalized azetidine radical, which is then trapped to yield the final product. The choice of an organic photosensitizer allows for fine control over the energy transfer process, ensuring efficient generation of the initial radical species.[10]
Diagram of Photocatalytic Aza Paternò-Büchi Reaction
Caption: Triplet energy transfer mechanism in the photocatalytic aza Paternò-Büchi reaction.
Comparative Yield Analysis: Modern Photochemical Methods
Method
Precursors
Catalyst / Conditions
Typical Yield (%)
Notes
Reference
Aza Paternò-Büchi
Oxime & Alkene
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LED
90-98%
Excellent yields and diastereoselectivity under mild conditions.
For the synthesis of 3-substituted azetidines, which are common motifs in APIs, aza-Michael additions offer a reliable and versatile route. Furthermore, the adoption of continuous flow technology is proving to be a game-changer for scalability and yield optimization in azetidine synthesis.
A. Aza-Michael Addition
This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester attached to an azetidine ring, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[15]
Causality Behind Experimental Choices: The reaction is typically catalyzed by a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[15] The N-Boc protecting group on the starting material is crucial; it activates the exocyclic double bond towards nucleophilic attack and prevents polymerization.[15] The choice of solvent (typically acetonitrile) and temperature (65 °C) is optimized to ensure a reasonable reaction rate without promoting decomposition. This method is particularly powerful for creating libraries of analogues, as a wide variety of N-nucleophiles can be employed.[16][17]
B. Continuous Flow Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. This is particularly beneficial for reactions involving unstable intermediates, such as organolithiums, which are used to functionalize the azetidine ring.
Causality Behind Experimental Choices: In the flow synthesis of 3-substituted azetidines, a precursor like N-Boc-3-iodoazetidine can be lithiated at low temperatures.[18] The extremely short residence time in a microreactor (e.g., 80-330 milliseconds) allows for the generation and immediate trapping of the unstable C3-lithiated azetidine with an electrophile before it can decompose.[18] This level of control is impossible in batch synthesis, leading to dramatically improved yields and the ability to use safer, less reactive organolithium reagents.[18]
Comparative Yield Analysis: Aza-Michael Addition
N-Nucleophile
Base
Yield (%)
Notes
Reference
Piperidine
DBU
75%
Synthesis of 3-(piperidin-1-yl)azetidine derivatives.
1,2-Dichloroethane (DCE), anhydrous (to make a 0.2 M solution)
Saturated aqueous NaHCO₃ solution
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the cis-3,4-epoxy amine (1.0 eq).
Dissolve the substrate in anhydrous DCE to a concentration of 0.2 M.
Add La(OTf)₃ (0.05 eq) to the solution.
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 83 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
Cool the reaction mixture to room temperature.
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and stir for 10 minutes.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 3-hydroxyazetidine derivative.
Protocol 2: Scalable Flow Synthesis of Alkyl Azetidines via Photochemistry[11]
This protocol details the multigram-scale synthesis of a 2-alkylazetidine derivative using a continuous flow photoreactor.
Dimethylformamide (DMF), anhydrous (to make a 0.2 M solution)
Continuous flow photoreactor system (e.g., Vapourtec UV-150) equipped with a 365 nm light source and appropriate pump.
Procedure:
Prepare a stock solution by dissolving N-Boc-azetidine-2-carboxylic acid (1.0 eq), 4-vinylpyridine (1.5 eq), 4CzIPN (0.02 eq), and LiOH·H₂O (1.1 eq) in anhydrous DMF to a final substrate concentration of 0.2 M.
Prime the flow reactor system with pure DMF according to the manufacturer's instructions.
Set the reactor temperature (typically ambient, ~25 °C) and the UV lamp to 365 nm.
Pump the prepared stock solution through the reactor at a determined flow rate (e.g., 30 mL/min, adjust based on reactor volume to achieve desired residence time).
Collect the product stream exiting the reactor. The reaction is typically complete after a single pass.
Once all the solution has been processed, flush the system with pure DMF.
Combine the collected product stream. The crude product can be worked up by aqueous extraction and purified by large-scale column chromatography or crystallization to yield the multigram quantity of the desired 2-alkylazetidine.
Conclusion and Future Outlook
The synthesis of azetidine derivatives has matured significantly, moving beyond classical cyclization methods to embrace modern, high-yielding strategies like photocatalysis and continuous flow chemistry. For researchers in API synthesis, the choice of method depends on the desired substitution pattern, required scale, and available starting materials.
Intramolecular cyclizations , particularly the La(OTf)₃-catalyzed aminolysis of epoxides, remain a robust and high-yielding choice for specific substitution patterns.[9]
Photocatalytic methods offer unparalleled mildness and efficiency, especially the aza Paternò-Büchi reaction for complex azetidines and radical strain-release for densely functionalized cores.[10][12] These methods are ideal for late-stage functionalization and library synthesis.
Aza-Michael additions provide a modular and reliable route to 3-substituted azetidines, which are prevalent in bioactive molecules.[15][16]
Continuous flow chemistry represents the future of scalable azetidine synthesis, offering superior control and yield for reactions with unstable intermediates, thereby bridging the gap between laboratory discovery and industrial production.[18]
As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the development of even more efficient, stereoselective, and scalable methods for azetidine synthesis will remain a high-priority area of research. The methods outlined in this guide provide a strong foundation for any scientist looking to harness the power of this unique heterocyclic scaffold.
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Source: ChemSusChem
URL
Source: ACS Publications (The Journal of Organic Chemistry)
Title: Radical strain-release photocatalysis for the synthesis of azetidines
Source: ChemRxiv
URL
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Title: Photochemical Flow Synthesis of 3-Hydroxyazetidines
Source: Baxendale Group - Durham University
URL
Title: Continuous flow synthesis of azetidine boronic esters via a telescoped cyclization/lithiation/electrophilic trapping and strain release sequence
Source: ResearchGate
URL
Title: Design and synthesis of two azetidin-haloperidol derivatives using some strategies
Source: International Journal of Pharmacy and Pharmaceutical Sciences, 2014
URL
Electrophilicity of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate vs standard alpha-halo ketones
Electrophilicity and Reactivity Profiling: tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate vs. Standard α -Halo Ketones As drug development increasingly relies on complex, stereochemically rich scaffolds, functional...
Author: BenchChem Technical Support Team. Date: April 2026
Electrophilicity and Reactivity Profiling: tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate vs. Standard
α
-Halo Ketones
As drug development increasingly relies on complex, stereochemically rich scaffolds, functionalized building blocks like tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) have become indispensable. However, successfully integrating these bulky intermediates into synthetic pipelines requires a deep understanding of their electrophilic behavior compared to standard, unhindered
α
-halo ketones.
This guide provides an objective, mechanistic comparison of their reactivity profiles, supported by structural logic and self-validating experimental workflows.
Mechanistic Causality: The Roots of Electrophilicity
To understand the reactivity of the azetidine-containing ketone, we must first establish why
α
-halo ketones are inherently potent alkylating agents[1].
The carbonyl group dramatically increases the electrophilicity of the
α
-position, making these compounds highly susceptible to bimolecular nucleophilic substitution (
SN2
)[2]. For context, standard chloroacetone reacts approximately 36,000 times faster than 1-chloropropane in an
SN2
reaction with potassium iodide[2].
This extreme kinetic acceleration is driven by two primary factors:
LUMO Lowering: The overlap of the carbonyl
π∗
orbital with the C-Cl
σ∗
orbital in the transition state significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating rapid electron donation from the incoming nucleophile[3].
Conformational Requirements: The preferred conformation of a highly reactive halo ketone is cisoid, where the halogen and carbonyl oxygen share the same plane[2]. This alignment minimizes steric hindrance with the carbonyl alkyl group and maximizes orbital overlap.
Comparative Profiling: Azetidine Scaffold vs. Standard Ketones
When comparing tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate to standard
α
-halo ketones (chloroacetone and 2-chloroacetophenone), the primary differences arise from the steric and electronic microenvironment:
Electronic Effects: The azetidine ring is slightly electron-withdrawing due to the nitrogen atom and inherent ring strain. This further polarizes the carbonyl group, increasing the electron deficiency at the
α
-carbon[3]. However, unlike 2-chloroacetophenone, it lacks a conjugated
π
-system to stabilize the transition state.
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen introduces significant steric bulk. While the primary
α
-carbon (CH
2
Cl) remains accessible for substitution, the bulky azetidine ring restricts the rotational freedom required to achieve the ideal cisoid conformation[2]. This steric shielding slightly attenuates its
SN2
reaction rate compared to the unhindered chloroacetone, but it remains a potent and highly selective electrophile[1].
Caption: Structural factors modulating the electrophilicity of azetidine-containing alpha-halo ketones.
Quantitative Reactivity Data
The following table summarizes the comparative electrophilicity and physical properties of these compounds.
*Note: The relative rate for the azetidine derivative is a structural kinetic estimate based on steric parameters relative to unhindered chloroacetone.
Experimental Methodologies
To objectively compare these compounds in a laboratory setting, researchers must rely on self-validating experimental systems.
Protocol 1: Kinetic Profiling via Quantitative NMR (qNMR)
This protocol establishes the relative
SN2
reaction rates by monitoring the displacement of the chloride leaving group in real-time.
Preparation: Dissolve 0.1 mmol of the target
α
-halo ketone in 0.5 mL of anhydrous DMSO-
d6
.
Internal Standard (Self-Validation): Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard to ensure mass balance and verify that no side-reactions (e.g., epoxidation) are consuming the starting material without yielding the target product.
Nucleophile Addition: Inject 0.5 mmol of benzylamine directly into the NMR tube.
Data Acquisition: Acquire
1
H-NMR spectra at 5-minute intervals at a strictly controlled 25°C.
Analysis: Integrate the disappearance of the
α
-CH
2
Cl protons (typically shifting from ~4.6 ppm to ~3.8 ppm upon amination) against the internal standard to calculate the second-order rate constant (
k2
).
Protocol 2: Hantzsch Thiazole Synthesis
Because
α
-halo ketones possess multiple electrophilic sites[3], they are classic precursors for heterocycles[2]. This workflow details the synthesis of a 4-(azetidin-3-yl)-1,3-thiazole derivative.
Reaction Setup: Dissolve 1.0 eq of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate in absolute ethanol to achieve a 0.2 M concentration.
Thioamide Addition: Add 1.1 eq of a thioamide (e.g., thioacetamide).
Cyclization: Heat the mixture to reflux (70°C) for 2-4 hours. The reaction proceeds via an initial
SN2
attack by the highly nucleophilic sulfur atom at the
α
-carbon, followed by cyclodehydration at the carbonyl carbon[3].
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO
3
.
Purification: Isolate the Boc-protected thiazole via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Step-by-step experimental workflow for the Hantzsch thiazole synthesis.
Conclusion
While standard
α
-halo ketones like chloroacetone offer maximum electrophilicity due to an unhindered cisoid conformation, tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate provides a highly functionalized, structurally rigid scaffold. The steric bulk of the Boc-azetidine ring slightly modulates the
SN2
kinetics, but the inherent LUMO-lowering effect of the
α
-halo ketone moiety ensures it remains a highly efficient electrophile for advanced heterocyclic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational and Disposal Guide: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
1. Executive Summary
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) is a specialized bifunctional building block widely used in pharmaceutical research and drug development. While highly valuable for synthesizing complex azetidine-containing therapeutics, its structural motifs present severe acute toxicity (H302, H312, H332) and reactivity hazards[1]. This guide provides drug development professionals and environmental health and safety (EHS) officers with a causality-driven framework for handling, segregating, and disposing of this compound, ensuring compliance with Environmental Protection Agency (EPA) regulations.
2. Structural Liabilities and Hazard Causality
Safe disposal requires a deep understanding of the chemical behavior of the molecule's two primary functional domains:
The
α
-Chloroketone Moiety : This domain is a potent electrophile. It readily undergoes
SN2
substitution when exposed to biological nucleophiles (such as sulfhydryl groups in proteins), making the compound a severe lachrymator, skin irritant, and potential alkylating agent[1]. Consequently, any spill or waste must be handled with strict barrier protocols to prevent dermal or inhalation exposure[2].
The tert-Butyloxycarbonyl (Boc) Protecting Group : The Boc group is notoriously acid-labile. If this compound is inadvertently disposed of in an acidic waste stream, the Boc group will rapidly cleave, generating carbon dioxide (
CO2
) and isobutylene gas. In a sealed waste carboy, this gas evolution causes rapid pressurization, leading to catastrophic container rupture and chemical dispersion.
3. Quantitative Hazard and Disposal Parameters
To facilitate rapid decision-making, the critical operational parameters for this compound are summarized below.
Parameter
Value / Threshold
Rationale / Causality
CAS Number
1260824-43-8
Unique chemical identifier for tracking and SDS compliance[1].
Hazard Codes
H302, H312, H332, H318, H336
Indicates acute toxicity across all exposure routes and severe eye damage[1].
Waste Classification
Halogenated Organic Waste
Covalent chlorine dictates mandatory segregation from general organics[3].
Halogen Threshold
> 5% Halogen Content
Mixtures exceeding this limit must be routed to specialized halogen streams[3].
Water Content Limit
< 20% Water
High water content lowers fuel value (BTU), impeding efficient incineration[4].
Container Capacity
Maximum 75% Fill
Mandatory headspace allowance for liquid expansion and vapor accumulation[4].
4. Waste Segregation and Disposal Workflow
Because of its chlorine content, this compound falls under EPA guidelines for halogenated organic compounds (HOCs)[5]. Halogenated wastes require specialized high-temperature incineration at RCRA-permitted commercial facilities to safely break the carbon-halogen bonds and prevent the formation of highly toxic dioxins and furans[5].
Fig 1. EPA-compliant waste segregation and disposal workflow for halogenated organics.
5. Standard Operating Procedure: Routine Laboratory Disposal
This self-validating protocol ensures that the compound is safely neutralized and transferred without risking personnel exposure or container failure.
Step 1: Compatibility Verification
Action: Select a waste container explicitly designated for "Halogenated Organic Waste"[4].
Causality: Commingling with non-halogenated waste violates EPA regulations and creates unpredictable fuel values for incineration[3].
Validation Checkpoint: Dip a universal pH indicator strip into a micro-aliquot of the existing waste in the container. Proceed only if the pH is between 6 and 8. If the waste is acidic (< pH 6), do not add the compound, as the acid will trigger Boc-deprotection and explosive gas evolution.
Step 2: Volume Management
Action: Visually inspect the waste container's fill line.
Causality: Containers must never exceed 75% capacity to allow for thermal expansion and the accumulation of headspace vapors[4].
Step 3: Fume Hood Transfer
Action: Conduct all liquid transfers inside a certified chemical fume hood using spark-proof tools[2].
Causality: Prevents the inhalation of toxic aerosols (H332) and mitigates ignition risks if the compound is dissolved in flammable solvents like acetone or THF[1].
Step 4: Sealing and Manifesting
Action: Tightly seal the container immediately after the transfer. Update the hazardous waste manifest to explicitly list "Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (Alpha-Chloroketone)".
Causality: Accurate manifesting is legally required by RCRA and informs downstream handlers of the specific alkylating hazards present in the mixture[5].
6. Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is critical to prevent environmental contamination and personnel exposure.
Fig 2. Sequential emergency spill response and containment pathway for halogenated alkylating agents.
Step 1: Evacuation and Isolation
Action: Evacuate non-essential personnel from the immediate area and maximize fume hood ventilation[6].
Causality: The
α
-chloroketone acts as a lachrymator; vapor accumulation in low-lying areas poses an immediate inhalation threat[6].
Step 2: Application of Inert Absorbent
Action: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or diatomaceous earth[2].
Causality: Never use combustible materials (like sawdust or paper towels). The highly electrophilic nature of the compound can react exothermically with organic absorbents, potentially leading to a fire or the release of toxic byproducts[6].
Step 3: Collection and Final Disposal
Action: Using non-sparking tools, sweep the absorbed mixture into a compatible, heavy-duty plastic or glass container[2].
Validation Checkpoint: Ensure the container is labeled "Hazardous Spill Residue - Halogenated" and route it to a licensed waste disposal contractor for high-temperature incineration[7].
References
Nipissing University. "Hazardous Materials Disposal Guide." Available at:
NC State University. "Material Safety Data Sheet." Available at:
UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at:
Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at:
NextSDS. "tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate — Chemical Substance Information." Available at:
Uni-Muenster. "Safety Data Sheet." Available at:
Axalta Coating Systems. "Acetone Reducer - Safety Data Sheet." Available at:
Personal protective equipment for handling Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) is a highly valuable, yet hazardous, building block frequently utilized in medicinal chemistry for the synthesis of functionalized azetidines and s...
Author: BenchChem Technical Support Team. Date: April 2026
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260824-43-8) is a highly valuable, yet hazardous, building block frequently utilized in medicinal chemistry for the synthesis of functionalized azetidines and spirocyclic pharmacophores.
Because this compound features a highly reactive
-halo ketone moiety, it presents significant occupational hazards that go beyond standard organic reagents. This guide provides drug development professionals and laboratory scientists with the mechanistic rationale, precise Personal Protective Equipment (PPE) requirements, and step-by-step operational protocols necessary to handle this compound safely.
Hazard Causality: The Science of the Risk
To implement effective safety protocols, researchers must understand why a chemical is hazardous. The danger of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate lies in its 2-chloroacetyl group .
The carbonyl oxygen strongly withdraws electron density from the adjacent
-carbon, making the carbon-chlorine bond highly polarized and the
-carbon exceptionally electrophilic. Consequently, this compound acts as a potent alkylating agent . It readily undergoes
nucleophilic substitution reactions with biological nucleophiles, such as the sulfhydryl groups of cysteine or the primary amines of lysine residues in human tissue[1].
According to standardized safety data[2], this reactivity manifests in the following critical hazards:
Severe Eye Damage (H318): The compound acts as a lachrymator. Contact with the aqueous environment of the eye causes rapid alkylation of corneal proteins and localized release of hydrochloric acid (HCl) upon hydrolysis, potentially leading to irreversible blindness[1][2].
Acute Toxicity (H302, H312, H332): It is acutely toxic via oral, dermal, and inhalation routes.
Skin Irritation & Sensitization (H315): Covalent binding to skin proteins can cause severe irritation and trigger immune-mediated contact dermatitis[2][3].
Central Nervous System/Respiratory (H336): Volatilized particulates or aerosols can cause specific target organ toxicity, presenting as drowsiness, dizziness, or severe respiratory tract irritation[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive alkylating agents. The following matrix outlines the mandatory PPE, engineered to create a self-validating barrier system against electrophilic attack[4].
PPE Category
Specification
Mechanistic Rationale
Eye/Face Protection
Chemical safety goggles (unvented) + Full-face shield.
Prevents aerosolized particles or accidental splashes from reaching the highly vulnerable corneal nucleophiles. Safety glasses are strictly prohibited[1].
Hand Protection
Double Gloving Required. • Inner: Standard Nitrile (0.1 mm).• Outer: Heavy-duty Nitrile or Butyl Rubber (≥ 0.3 mm).
The outer glove provides a robust barrier against the alkylating agent and carrier solvents (e.g., DMF, DCM). The inner glove acts as a fail-safe during outer glove doffing[4].
Prevents permeation of the solid or dissolved compound through woven cotton fabrics onto the skin.
Respiratory
Handled exclusively inside a ducted chemical fume hood (face velocity 80-100 fpm).
Prevents inhalation of lachrymatory dust or vapors. If weighing outside a hood is unavoidable, a NIOSH-approved P100 particulate respirator is mandatory[1][4].
The following protocol must be strictly adhered to when setting up reactions involving tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate.
Phase 1: Environmental Setup & Pre-Weighing
Purge the Workspace: Clear the chemical fume hood of all incompatible materials, particularly strong bases (e.g., sodium hydroxide), primary/secondary amines, and strong oxidizing agents, which can trigger violent exothermic reactions[4].
Prepare the Quench Bath: Place a secondary containment tray inside the hood containing a beaker of 10% aqueous sodium thiosulfate (
) or dilute sodium bicarbonate. This will serve as an immediate quenching station for contaminated spatulas.
Don PPE: Apply PPE in the following order: Lab coat
Apron
Inner gloves
Safety goggles
Face shield
Outer gloves.
Phase 2: Transfer and Reaction Execution
4. Static Mitigation: Because the compound is a solid that can form airborne dust, use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent particulates from repelling and aerosolizing.
5. Weighing: Weigh the compound directly inside the fume hood. Do not transport open weighing boats across the laboratory.
6. Solubilization: Dissolve the compound in the reaction solvent (e.g., anhydrous THF or DCM) immediately after transferring it to the reaction flask. Keep the flask sealed under an inert atmosphere (Nitrogen or Argon) to prevent gradual hydrolysis by ambient moisture.
Phase 3: Decontamination and Doffing
7. Tool Quenching: Submerge the contaminated spatula and empty weighing boat directly into the prepared sodium thiosulfate/bicarbonate quench bath. Allow it to sit for at least 30 minutes to neutralize residual
-halo ketone.
8. Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Remove the face shield and goggles only after stepping away from the hood. Wash hands immediately with copious amounts of soap and water[5].
Operational workflow for safely handling reactive
-halo ketone building blocks.
Spill Management and Disposal Plan
In the event of a spill or when disposing of reaction waste, the objective is to permanently deactivate the electrophilic center before it enters the general waste stream.
Emergency Spill Protocol:
Evacuate & Isolate: Immediately alert personnel and evacuate the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity.
Neutralization: Do not use water, as it can cause slow, localized generation of HCl[4]. Instead, cover the solid spill with a 1:1 mixture of sand and a mild solid base (e.g., sodium carbonate).
Absorption: If dissolved in a solvent, use an inert absorbent pad.
Collection: Sweep the neutralized mixture using a non-sparking tool into a chemically resistant, sealable container. Label it explicitly as "Hazardous Waste: Contains Reactive Alkylating Agent."
Routine Disposal Plan:
Aqueous Quenching: Unreacted tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate in reaction mixtures should be quenched with a mild nucleophile (e.g., aqueous sodium thiosulfate) and stirred for 1 hour prior to phase separation[5].
Waste Segregation: The organic layer must be disposed of in a strictly designated Halogenated Organic Waste carboy.
Incompatibility Warning: Never dispose of unquenched chloroacetyl compounds into waste containers containing concentrated amines or bases, as this will trigger an uncontrolled, highly exothermic nucleophilic substitution reaction[4].
Chemical quenching and safe disposal pathway for chloroacetyl azetidine derivatives.
References
NextSDS. (n.d.). tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate — Chemical Substance Information.
Fisher Scientific. (2010). SAFETY DATA SHEET: Chloroacetyl chloride.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-(Chloroacetyl)glycine.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CHLOROACETYL CHLORIDE.